Product packaging for 3,3-Difluorocyclopentanamine hydrochloride(Cat. No.:CAS No. 939398-48-8)

3,3-Difluorocyclopentanamine hydrochloride

Cat. No.: B1395077
CAS No.: 939398-48-8
M. Wt: 157.59 g/mol
InChI Key: IIUHMNFTPGBLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Difluorocyclopentanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClF2N B1395077 3,3-Difluorocyclopentanamine hydrochloride CAS No. 939398-48-8

Properties

IUPAC Name

3,3-difluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHMNFTPGBLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939398-48-8
Record name 3,3-difluorocyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 939398-48-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Difluorocyclopentanamine hydrochloride, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless crystalline solid that is stable at room temperature.[1] It is soluble in water.[1] Due to its role as a reactive intermediate, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[1] It should be stored in a dry, cool, and sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

PropertyValueSource
CAS Number 939398-48-8N/A
Molecular Formula C₅H₁₀ClF₂N[1]
Molecular Weight 157.59 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point ~130-134 °CN/A
Solubility Soluble in water[1]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis Protocols

There are two primary methods for the synthesis of this compound reported in the literature.

Reductive Amination of 3,3-Difluorocyclopentanone

This common method involves a two-step process starting from 3,3-difluorocyclopentanone.

Experimental Protocol:

  • Amine Formation: 3,3-difluorocyclopentanone is reacted with ammonia in ethanol to generate 3,3-difluorocyclopentylamine.[1]

  • Salt Formation: The resulting 3,3-difluorocyclopentylamine is dissolved in dilute hydrochloric acid.[1]

  • Crystallization and Isolation: The solution is then subjected to crystallization and drying to yield this compound.[1]

G cluster_0 Step 1: Amine Formation cluster_1 Step 2: Salt Formation and Isolation A 3,3-Difluorocyclopentanone C Reaction A->C B Ammonia in Ethanol B->C D 3,3-Difluorocyclopentylamine C->D E 3,3-Difluorocyclopentylamine G Dissolution E->G F Dilute Hydrochloric Acid F->G H Crystallization & Drying G->H I This compound H->I

Caption: Reductive Amination Synthesis Workflow.

Deprotection of tert-butyl (3,3-difluorocyclopentyl)carbamate

This method utilizes a protected amine precursor which is then deprotected to yield the desired hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: A mixture of tert-butyl (3,3-difluorocyclopentyl)carbamate (1 equivalent) in a solution of hydrochloric acid in ethyl acetate (2.00 equivalents) is prepared.[2]

  • Reaction: The mixture is stirred at room temperature for 1 hour, during which a solid precipitates.[2]

  • Isolation: The mixture is filtered, and the filter cake is dried under vacuum to afford this compound as a white solid with a reported yield of 73%.[2]

G cluster_0 Reaction cluster_1 Workup and Isolation A tert-butyl (3,3-difluorocyclopentyl)carbamate C Stir at Room Temperature (1h) A->C B HCl in Ethyl Acetate B->C D Precipitated Solid C->D E Filtration D->E F Vacuum Drying E->F G This compound F->G

Caption: Deprotection Synthesis Workflow.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules for pharmaceutical research.[1] Its incorporation can influence the physicochemical properties of the final compound, such as bioavailability and metabolic stability. It has been notably used in the development of inhibitors for SARS-CoV-2 and degraders of the IKAROS Family Zinc Finger (IKZF) proteins.

Synthesis of a SARS-CoV-2 Inhibitor Intermediate

Experimental Protocol:

  • Reaction Setup: A mixture of this compound (1 g, 6.35 mmol, 1 equivalent) and triethylamine (TEA) (1.28 g, 12.69 mmol, 1.77 mL, 2 equivalents) in ethyl formate (2.35 g, 31.73 mmol, 2.55 mL, 5 equivalents) is prepared.[3]

  • Reaction: The mixture is stirred at 80°C for 16 hours.[3]

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:ethanol (3:1), showing the consumption of the starting material (Rf=0.3) and the appearance of a new spot (Rf=0.7).[3]

G cluster_0 Reaction Components cluster_1 Reaction Conditions & Monitoring A 3,3-Difluorocyclopentanamine HCl D Stir at 80°C for 16h A->D B Triethylamine (TEA) B->D C Ethyl Formate C->D E TLC Monitoring (EA:EtOH = 3:1) D->E F Product Formation E->F

Caption: SARS-CoV-2 Inhibitor Intermediate Synthesis.

Synthesis of an IKAROS Family Zinc Finger Degrader Intermediate

Experimental Protocol:

  • Reaction Setup: To a mixture of a precursor molecule (I-42, 75 mg, 0.18 mmol), (1R)-3,3-difluorocyclopentanamine hydrochloride (55 mg, 0.35 mmol), and potassium acetate (35 mg, 0.35 mmol), is added 1,2-dichloroethane (DCE, 2 mL) followed by acetic acid (AcOH, 40 µL, 0.7 mmol).[4]

  • Sonication and Stirring: The mixture is sonicated to dissolve the solids and then stirred at room temperature for 10 minutes.[4]

  • Reduction: Sodium triacetoxyborohydride (75 mg, 0.35 mmol) is added, and the reaction is stirred overnight.[4]

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.[4]

G cluster_0 Initial Mixture cluster_1 Reaction Sequence A Precursor (I-42) E Sonication & Stirring (10 min) A->E B (1R)-3,3-Difluorocyclopentanamine HCl B->E C Potassium Acetate C->E D DCE and AcOH D->E F Addition of Sodium Triacetoxyborohydride E->F G Overnight Stirring F->G H Quenching and Extraction G->H I Final Product H->I

Caption: IKAROS Degrader Intermediate Synthesis.

Signaling Pathways

As a chemical intermediate and building block, this compound does not possess inherent biological activity in terms of directly modulating specific signaling pathways. Its significance lies in its incorporation into larger, pharmacologically active molecules. The final drug products synthesized using this intermediate are designed to interact with specific biological targets and modulate their associated signaling pathways. For instance, the IKAROS Family Zinc Finger degraders it is used to create are involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins implicated in cancer.[4] Similarly, the SARS-CoV-2 inhibitors target viral proteins essential for replication. The specific signaling pathway effects are therefore a function of the final drug molecule, not this intermediate.

References

In-Depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclopentanamine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Difluorocyclopentanamine Hydrochloride. The strategic introduction of geminal fluorine atoms onto the cyclopentyl ring significantly influences the compound's steric and electronic properties, making it a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. This document outlines its key chemical attributes, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.

Core Physicochemical Properties

The introduction of fluorine can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.[1] While specific experimental data for 3,3-Difluorocyclopentanamine HCl is not extensively published, the following tables summarize available and computed data for this compound and its related structures.

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Chemical Formula C₅H₁₀ClF₂NBOC Sciences[2]
Molecular Weight 157.59 g/mol BOC Sciences[2]
Appearance White to off-white solidChemicalBook[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°CChemicalBook[3]
InChIKey IIUHMNFTPGBLCX-UHFFFAOYSA-NChemicalBook[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of amine hydrochlorides like 3,3-Difluorocyclopentanamine HCl.

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.

Methodology: Capillary Melting Point Determination [4][5][6][7][8]

  • Sample Preparation: A small amount of the dry 3,3-Difluorocyclopentanamine HCl powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[6] The packing is done by tapping the tube to ensure a compact column.[8]

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rapid rate initially to approach the approximate melting point. Then, the heating rate is reduced to approximately 1°C per minute.[6]

  • Data Recording: The temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range.[6] For a pure substance, this range is typically narrow.

Aqueous Solubility

Solubility is a critical factor influencing a drug candidate's absorption and bioavailability. The hydrochloride salt form of an amine is generally expected to have higher aqueous solubility compared to the free base.

Methodology: Shake-Flask Method [9][10][11][12]

  • Equilibrium Saturation: An excess amount of 3,3-Difluorocyclopentanamine HCl is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Incubation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the neutral (free base) forms.

Methodology: Potentiometric Titration [2][13][14][15][16]

  • Sample Preparation: A precise amount of 3,3-Difluorocyclopentanamine HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[2]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[2]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[2]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[2]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine has been neutralized.

Synthesis and Analysis Workflow

As a key intermediate in pharmaceutical synthesis, the production of high-purity 3,3-Difluorocyclopentanamine HCl is crucial. The following diagram illustrates a logical workflow for its synthesis, purification, and analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 3-Oxocyclopentanecarboxylic Acid) esterification Esterification start->esterification fluorination Fluorination esterification->fluorination amination Reductive Amination or Other Amination Strategy fluorination->amination extraction Work-up & Extraction amination->extraction crystallization Crystallization of HCl Salt extraction->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product: 3,3-Difluorocyclopentanamine HCl filtration->final_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms Mass Spectrometry hplc HPLC (Purity) final_product->nmr final_product->ms final_product->hplc

Caption: Synthesis and Quality Control Workflow.

This guide serves as a foundational resource for researchers working with 3,3-Difluorocyclopentanamine HCl. The provided methodologies can be adapted to specific laboratory settings and equipment to ensure accurate and reproducible characterization of this and similar fluorinated amine hydrochlorides.

References

3,3-Difluorocyclopentanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry as a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is particularly noted for its application in the development of drugs targeting the central nervous system (CNS).[1][2]

A comprehensive summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClF₂N[]
Molecular Weight 157.59 g/mol
CAS Number 939398-48-8[4]
Appearance White to off-white or yellow solid
Purity Typically ≥98%
Solubility Soluble in DMSO and ethanol[5]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, often being proprietary information within pharmaceutical companies. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound would likely begin with a commercially available cyclopentanone derivative. The key steps would involve the introduction of the difluoro moiety at the 3-position, followed by the formation of the amine group, and finally, conversion to the hydrochloride salt.

G cluster_0 Synthesis Pathway Start Cyclopentanone Derivative Step1 Fluorination Start->Step1 e.g., Diethylaminosulfur trifluoride (DAST) Step2 Reductive Amination Step1->Step2 e.g., NaBH(OAc)₃, NH₄OAc Step3 Salt Formation Step2->Step3 HCl in ether or isopropanol End 3,3-Difluorocyclopentanamine HCl Step3->End

Caption: A plausible synthetic pathway for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental parameters from peer-reviewed literature are scarce, standard methodologies would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

  • ¹H NMR: Would be used to identify the number and connectivity of the hydrogen atoms in the cyclopentyl ring.

  • ¹³C NMR: Would confirm the presence of the five carbon atoms and show the characteristic shift of the carbon bearing the two fluorine atoms.

  • ¹⁹F NMR: Is a crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method would likely be used.

A General HPLC Method:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).

Role in Drug Discovery and Development

The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also influence the pKa of the amine group, affecting its binding to target proteins.

Logical Relationship in CNS Drug Design

The use of this compound as a building block in CNS drug discovery is based on the principle of modifying a lead compound to improve its drug-like properties.

G cluster_0 Drug Development Logic Lead Lead Compound Modification Incorporate 3,3-Difluorocyclopentyl Moiety Lead->Modification Improved Improved Candidate Modification->Improved Enhanced Properties

Caption: Improving drug candidates with 3,3-difluorocyclopentyl moiety.

While no specific signaling pathways involving this compound itself have been detailed in the literature, its derivatives are being investigated for their potential to modulate various CNS targets. The unique structural and electronic properties conferred by the difluoro substitution make it a valuable tool for medicinal chemists aiming to develop the next generation of neurological drugs.

References

Spectroscopic Profile of 3,3-Difluorocyclopentanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the gem-difluoro group on the cyclopentyl ring, can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This technical guide provides an in-depth overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound. The information presented herein is intended to aid in the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: 3,3-difluorocyclopentan-1-amine hydrochloride

  • CAS Number: 939398-48-8

  • Molecular Formula: C₅H₁₀ClF₂N[]

  • Molecular Weight: 157.59 g/mol []

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Hypothetical ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Multiplet1HH-1 (CH-NH₃⁺)
~2.4 - 2.6Multiplet2HH-2 (CH₂)
~2.2 - 2.4Multiplet2HH-5 (CH₂)
~2.0 - 2.2Multiplet2HH-4 (CH₂)
~8.5Broad Singlet3H-NH₃⁺
Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~125 (t, J ≈ 245 Hz)C-3 (CF₂)
~55C-1 (CH-NH₃⁺)
~40 (t, J ≈ 25 Hz)C-2 / C-5
~30C-4

Note: 't' denotes a triplet due to coupling with fluorine.

Table 3: Hypothetical IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2800 - 3100Strong, BroadN-H stretch (amine salt)
~2950MediumC-H stretch (aliphatic)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1100 - 1200StrongC-F stretch
Table 4: Hypothetical Mass Spectrometry Data (ESI+)
m/zAssignment
122.08[M+H]⁺ (free amine)
102.07[M+H - HF]⁺
82.06[M+H - 2HF]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: -10 to 160 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 5 seconds

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Acquisition Parameters (Typical):

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid helps in the protonation of the amine.

  • The solution is then directly infused into the mass spectrometer or injected via a liquid chromatography system.

MS Acquisition Parameters (Typical for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample 3,3-Difluorocyclopentanamine Hydrochloride NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Place on ATR Crystal Sample->IR_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic_Data_Structure_Relationship cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure 3,3-Difluorocyclopentanamine H1_NMR 1H NMR Structure->H1_NMR C13_NMR 13C NMR Structure->C13_NMR IR IR Structure->IR MS MS Structure->MS H1_NMR_info Proton Environments (& Integration) H1_NMR->H1_NMR_info C13_NMR_info Carbon Skeleton (& Fluorine Coupling) C13_NMR->C13_NMR_info IR_info Functional Groups (N-H, C-F, C-H) IR->IR_info MS_info Molecular Weight & Fragmentation MS->MS_info

Caption: Relationship between spectroscopic data and the molecular structure.

References

An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclopentanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine that has garnered significant interest as a building block in medicinal chemistry. Its application is particularly notable in the development of novel therapeutics targeting the central nervous system (CNS).[1][2] The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] The hydrochloride salt form is often utilized to improve the compound's stability and handling characteristics.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and an exploration of its role in drug discovery.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[9]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThese solvents have high polarity and can solvate cations well, though their ability to solvate anions is weaker than protic solvents.[10]
Aprotic, Less Polar Solvents Acetone, Ethyl AcetateLow to Very LowThese solvents have lower dielectric constants and are less effective at solvating charged species.[9]
Nonpolar Solvents Hexane, Toluene, Diethyl EtherVery Low to InsolubleThese solvents lack the polarity to overcome the lattice energy of the ionic salt.[6][7]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity and Dielectric Constant : Higher polarity and dielectric constants generally favor the dissolution of ionic compounds.[11]

  • Hydrogen Bonding Capability : Protic solvents that can act as hydrogen bond donors are particularly effective at solvating the chloride anion.[8]

  • Temperature : The solubility of most solids in liquids increases with temperature, although the extent of this effect is solvent-dependent.

  • Presence of Water : Trace amounts of water in an organic solvent can significantly increase the solubility of an amine salt due to the high polarity of water.[11]

  • Ion Pairing : In less polar solvents, the cation and anion may exist as an ion pair, which can affect solubility.[12]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method, often referred to as the shake-flask method, is considered the gold standard for thermodynamic solubility measurement.[13][14]

Materials and Equipment:

  • This compound

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the solubility in the original solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_analysis Sample Analysis and Quantification start Add excess compound to vial add_solvent Add known volume of solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge to separate solid settle->centrifuge withdraw Withdraw supernatant centrifuge->withdraw dilute Dilute sample withdraw->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify using calibration curve analyze->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the thermodynamic solubility of this compound.

Role in Drug Discovery and Development

This compound serves as a valuable building block in the design and synthesis of novel drug candidates, particularly those targeting the central nervous system.[1] The introduction of gem-difluoro groups can modulate the basicity of the amine, which in turn can influence properties like pKa and Pgp-mediated efflux, a key consideration for CNS drug penetration.[4] Fluorination can also enhance metabolic stability and improve the overall pharmacokinetic profile of a compound.[5][15][16]

While specific signaling pathways modulated by compounds derived from this compound are proprietary to the developing entities, its use as a key intermediate suggests its incorporation into molecules designed to interact with various CNS targets such as neurotransmitter receptors or enzymes. The unique conformational constraints and electronic properties imparted by the difluorocyclopentyl moiety can lead to improved potency and selectivity for the target protein.

Visualization of Role in Drug Discovery

drug_discovery_role cluster_synthesis Synthesis & Lead Generation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development building_block 3,3-Difluorocyclopentanamine hydrochloride synthesis Chemical Synthesis building_block->synthesis compound_library Library of Novel Compounds synthesis->compound_library screening High-Throughput Screening compound_library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar adme ADME/Tox Profiling (Solubility, Permeability, etc.) adme->sar Iterative Design sar->adme candidate Drug Candidate Selection sar->candidate preclinical Preclinical Studies candidate->preclinical clinical Clinical Trials preclinical->clinical drug Marketed CNS Drug clinical->drug

Caption: The role of this compound as a building block in the drug discovery pipeline.

References

Technical Guide: Enantiomeric Purity of (R)-3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,3-Difluorocyclopentanamine hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount as the biological activity and safety of the final active pharmaceutical ingredient (API) can be significantly influenced by the enantiomeric composition. This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride. It details experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Furthermore, this guide presents a framework for data interpretation and visualization to ensure robust and reliable assessment of enantiomeric excess.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] (R)-3,3-Difluorocyclopentanamine hydrochloride, with its gem-difluoro functionality and a chiral amine center, represents a valuable synthon in medicinal chemistry. The stereochemistry of the amine group is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical quality control step in the drug development process.

This guide outlines the primary analytical techniques for assessing the enantiomeric excess (e.e.) of (R)-3,3-Difluorocyclopentanamine hydrochloride, providing detailed experimental protocols and data presentation formats.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity of chiral amines like (R)-3,3-Difluorocyclopentanamine hydrochloride can be accomplished through several advanced analytical techniques. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral solvating agents (CSAs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

  • Chiral Column Selection: The choice of the chiral stationary phase is critical. For primary amines, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or cyclodextrin-based columns are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

    • Prepare a racemic standard of 3,3-Difluorocyclopentanamine hydrochloride for system suitability testing and to confirm the elution order of the enantiomers.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

Data Presentation: Chiral HPLC Results

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min)12.514.2
Peak Area998,5001,500
Enantiomeric Excess (%)99.7%-

Note: The retention times and peak areas are hypothetical and serve as an example.

Chiral Gas Chromatography (GC) after Derivatization

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since primary amines can exhibit poor peak shapes in GC, derivatization is often necessary to improve their chromatographic behavior and enhance enantioselectivity on a chiral stationary phase.

Experimental Protocol: Chiral GC

  • Derivatization Agent: A common choice for derivatizing amines is trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile and less polar trifluoroacetamide derivative.

  • Derivatization Procedure:

    • Dissolve approximately 5 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column Selection: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA) is often suitable for separating derivatized amines.

  • GC Conditions (Example):

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min

    • Detector Temperature: 280 °C (FID)

Data Presentation: Chiral GC Results

Parameter(R)-enantiomer derivative(S)-enantiomer derivative
Retention Time (min)15.816.5
Peak Area995,0005,000
Enantiomeric Excess (%)99.0%-

Note: The retention times and peak areas are hypothetical and serve as an example.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.

Experimental Protocol: NMR with CSA

  • Chiral Solvating Agent (CSA): For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives or chiral acids like (R)- or (S)-Mandelic acid.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (R)-3,3-Difluorocyclopentanamine hydrochloride in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H or ¹⁹F NMR spectrum.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

    • Acquire another NMR spectrum and look for the splitting of signals corresponding to the protons or fluorine atoms near the chiral center.

  • NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the separated signals corresponding to the two diastereomeric complexes.

Data Presentation: NMR with CSA Results

NucleusSignal of (R)-enantiomer complex (ppm)Signal of (S)-enantiomer complex (ppm)Integral RatioEnantiomeric Excess (%)
¹H (e.g., CH-NH₂)3.523.5599.5 : 0.599.0%
¹⁹F-58.3-58.599.6 : 0.499.2%

Note: The chemical shifts and integral ratios are hypothetical and serve as an example.

Visualization of Experimental Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for chiral HPLC and chiral GC analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC System dissolve->inject racemic Prepare Racemic Standard racemic->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate e.e. integrate->calculate end Report Result calculate->end

Caption: Workflow for Chiral HPLC Analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with TFAA dissolve->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject into GC System reconstitute->inject separate Chiral Separation on Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate e.e. integrate->calculate end Report Result calculate->end

Caption: Workflow for Chiral GC Analysis after Derivatization.

Conclusion

The determination of the enantiomeric purity of (R)-3,3-Difluorocyclopentanamine hydrochloride is a critical aspect of quality control in pharmaceutical development. This guide has detailed three robust analytical methodologies: chiral HPLC, chiral GC after derivatization, and NMR with chiral solvating agents. The choice of method will depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity and accuracy. It is essential that the selected method is properly validated according to regulatory guidelines to ensure the quality and safety of the final drug product. The provided experimental protocols and data presentation formats offer a comprehensive framework for researchers and scientists to develop and implement reliable methods for the enantiomeric purity assessment of this important chiral building block.

References

The Prospective Biological Activity Screening of 3,3-Difluorocyclopentanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the biological activity screening of 3,3-difluorocyclopentanamine derivatives. As of the latest literature review, specific and comprehensive biological activity data for this class of compounds is not extensively available in the public domain. Therefore, this guide presents a prospective screening strategy based on the potential therapeutic applications of structurally related compounds, particularly in the realm of Central Nervous System (CNS) disorders. The experimental protocols and data tables are representative examples to guide future research.

Introduction

The 3,3-difluorocyclopentanamine scaffold is a valuable building block in medicinal chemistry. The geminal difluoro group can enhance metabolic stability, modulate pKa, and influence conformational preferences, making it an attractive moiety for the design of novel therapeutic agents. While 3,3-difluorocyclopentanamine hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly for CNS disorders, a systematic exploration of the biological activities of its derivatives is yet to be widely reported.[1] This guide outlines a potential workflow for the comprehensive biological activity screening of novel 3,3-difluorocyclopentanamine derivatives, with a focus on CNS-related targets.

Hypothetical Screening Cascade for CNS Targets

Given the precedent for related cyclopentanamine structures in CNS drug discovery, a logical starting point for screening 3,3-difluorocyclopentanamine derivatives is a panel of CNS-relevant targets. A hypothetical screening cascade is presented below, beginning with broad primary screens and progressing to more specific functional and secondary assays.

Diagram: Hypothetical Screening Workflow

G cluster_0 Compound Library Synthesis cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Functional Assays cluster_4 Lead Optimization Synthesis Synthesis of 3,3-Difluorocyclopentanamine Derivatives Primary_Screen High-Throughput Screening (HTS) e.g., Radioligand Binding Assays Synthesis->Primary_Screen Target_Panel Panel of CNS Targets (GPCRs, Ion Channels, Transporters) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Primary_Screen->Dose_Response Selectivity Counter-Screening for Selectivity Dose_Response->Selectivity Functional_Assay Functional Assays (e.g., Neurotransmitter Uptake, Calcium Flux) Selectivity->Functional_Assay In_Vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity Assays) Functional_Assay->In_Vitro_Tox Lead_Opt Structure-Activity Relationship (SAR) Studies In_Vitro_Tox->Lead_Opt

Caption: A logical workflow for the screening of 3,3-difluorocyclopentanamine derivatives.

Data Presentation: Representative Data

The following table illustrates how quantitative data from primary and secondary screens could be structured. The data presented here is purely hypothetical and for illustrative purposes.

Compound IDTargetAssay TypeIC50 (nM)EC50 (nM)% Inhibition @ 10 µM
DFC-001Dopamine Transporter (DAT)[³H]WIN 35,428 Binding150-85
DFC-001Serotonin Transporter (SERT)[³H]Citalopram Binding>10,000-5
DFC-001Norepinephrine Transporter (NET)[³H]Nisoxetine Binding2,500-30
DFC-001Dopamine Transporter (DAT)Neurotransmitter Uptake250-75
DFC-002D2 Dopamine Receptor[³H]Spiperone Binding75-92
DFC-002D2 Dopamine ReceptorcAMP Assay-120 (Antagonist)-
DFC-003GABA-A Receptor[³H]Muscimol Binding5,000-20

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. Below are representative protocols for assays relevant to CNS targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Objective: To determine the binding affinity of test compounds for the dopamine transporter.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT.

    • [³H]WIN 35,428 (radioligand).

    • GBR 12909 (non-specific binding control).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compounds (3,3-difluorocyclopentanamine derivatives).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [³H]WIN 35,428 (final concentration ~1 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of GBR 12909 (final concentration ~10 µM).

    • Initiate the binding reaction by adding 50 µL of cell membrane suspension (final concentration 10-20 µg protein/well).

    • Incubate for 60 minutes at 4°C.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 values for the test compounds.

Neurotransmitter Transporter Uptake Assay
  • Objective: To functionally assess the inhibition of dopamine uptake by test compounds.

  • Materials:

    • HEK293 cells stably expressing human DAT.

    • Fluorescent neurotransmitter substrate (e.g., from a commercially available kit).[1][2][3][4][5]

    • Hanks' Balanced Salt Solution (HBSS).

    • Test compounds.

  • Procedure:

    • Plate the DAT-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and wash the cells with HBSS.

    • Add HBSS containing various concentrations of the test compounds to the wells and incubate for 10-20 minutes at 37°C.

    • Add the fluorescent neurotransmitter substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity using a bottom-read fluorescence plate reader in kinetic mode for 30 minutes.[2]

    • The rate of fluorescence increase corresponds to the rate of neurotransmitter uptake.

    • Calculate the rate of uptake for each compound concentration and determine the IC50 value.

Potential Signaling Pathway Modulation

Should a derivative be identified as a modulator of a G-protein coupled receptor (GPCR), understanding the downstream signaling pathway is critical. For instance, a D2 dopamine receptor antagonist would be expected to modulate the Gi signaling cascade.

Diagram: Representative Gi-Coupled GPCR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Dopamine (Agonist) GPCR D2 Receptor (Gi-coupled) Ligand->GPCR Activates Antagonist DFC-002 (Antagonist) Antagonist->GPCR Inhibits G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: A simplified Gi-coupled GPCR signaling pathway, potentially modulated by a D2 antagonist.

Conclusion

While the biological landscape of 3,3-difluorocyclopentanamine derivatives remains largely uncharted, their synthetic accessibility and the advantageous properties of the gem-difluoro motif make them a compelling class of compounds for drug discovery. The systematic screening approach outlined in this guide, focusing on therapeutically relevant targets and employing a cascade of robust in vitro assays, provides a clear roadmap for elucidating their biological potential. Future research in this area is warranted and could lead to the discovery of novel chemical entities with significant therapeutic promise.

References

Structural and Conformational Analysis of 3,3-Difluorocyclopentanamine: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the structural and conformational analysis of 3,3-Difluorocyclopentanamine. While this molecule is available commercially and is noted as an intermediate in pharmaceutical synthesis, detailed characterization of its three-dimensional structure and conformational dynamics has not been published.

This guide, therefore, provides a theoretical framework for understanding the likely structural and conformational properties of 3,3-Difluorocyclopentanamine, drawing upon established principles of stereochemistry and the known effects of fluorine and amine substituents on cyclic systems.

Introduction to 3,3-Difluorocyclopentanamine

3,3-Difluorocyclopentanamine is a substituted cyclopentane derivative with the chemical formula C₅H₉F₂N. Its structure consists of a five-membered cyclopentane ring where two fluorine atoms are attached to the same carbon atom (C3) in a geminal arrangement, and an amine group is attached to another carbon atom (C1). The presence of the gem-difluoro group and the amino group is expected to significantly influence the conformational preferences of the cyclopentane ring.

General Principles of Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is a highly flexible molecule. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclopentane ring puckers out of planarity. The two most common puckered conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1][2]

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane. The energy barrier between these conformations is very low, leading to a rapid interconversion process known as pseudorotation.

Caption: Idealized puckered conformations of cyclopentane.

Predicted Effects of Substituents on 3,3-Difluorocyclopentanamine

The presence of the gem-difluoro and amino groups on the cyclopentane ring will introduce steric and electronic effects that influence the equilibrium between the various puckered conformations.

The Gem-Difluoro Group at C3

The C(sp³)-F bond is highly polarized and has a significant steric demand. The gem-difluoro substitution at the C3 position is expected to have the following effects:

  • Preference for Puckering at C3: To minimize steric interactions and unfavorable dipole-dipole interactions, the C3 carbon may preferentially occupy a puckered position (the "flap" of the envelope or one of the out-of-plane positions in the half-chair).

  • Gauche Effect: The interaction between the fluorine atoms and adjacent protons or the amino group will be governed by the gauche effect, where a gauche arrangement is often preferred over an anti arrangement due to hyperconjugative interactions.

  • Inductive Effects: The high electronegativity of the fluorine atoms will withdraw electron density from the ring, potentially affecting the pKa of the amino group.

The Amino Group at C1

The amino group is also a sterically demanding substituent. Its preferred orientation (axial vs. equatorial-like) will depend on the overall conformational landscape of the ring.

  • Steric Hindrance: The amino group will seek to occupy a position that minimizes steric clashes with the gem-difluoro group and the hydrogen atoms on the ring.

  • Intramolecular Hydrogen Bonding: Depending on the conformation, there might be a possibility of intramolecular hydrogen bonding between the amino group and the fluorine atoms, which could stabilize certain conformations.

Hypothetical Conformational Analysis Workflow

To definitively determine the structural and conformational properties of 3,3-Difluorocyclopentanamine, a combination of computational modeling and experimental techniques would be required.

G cluster_computational Computational Modeling cluster_experimental Experimental Verification Conformational Search Conformational Search DFT Calculations DFT Calculations Conformational Search->DFT Calculations Energy Profile Energy Profile DFT Calculations->Energy Profile Spectroscopic Data Spectroscopic Data Energy Profile->Spectroscopic Data Comparison & Validation Synthesis Synthesis NMR Spectroscopy NMR Spectroscopy Synthesis->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Synthesis->X-ray Crystallography NMR Spectroscopy->Spectroscopic Data X-ray Crystallography->Spectroscopic Data

Caption: A typical workflow for conformational analysis.

Computational Modeling
  • Conformational Search: A systematic search of the potential energy surface using molecular mechanics or semi-empirical methods to identify low-energy conformers.

  • Quantum Mechanical Calculations: High-level density functional theory (DFT) calculations to optimize the geometries and calculate the relative energies of the identified conformers. This would provide data on bond lengths, bond angles, and dihedral angles.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To determine the chemical environment of the protons and carbons in the molecule.

    • ¹⁹F NMR: To directly observe the fluorine environments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide crucial information about the spatial arrangement of atoms and thus the preferred conformation.

    • Variable Temperature NMR: To study the dynamics of conformational interconversion.

  • X-ray Crystallography:

    • If a suitable single crystal of 3,3-Difluorocyclopentanamine or a salt thereof can be obtained, X-ray diffraction would provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.

Conclusion

While a detailed, data-rich analysis of 3,3-Difluorocyclopentanamine is not currently possible due to a lack of published research, established principles of conformational analysis allow for a reasoned prediction of its structural behavior. The interplay between the puckered cyclopentane ring and the steric and electronic demands of the gem-difluoro and amino substituents likely results in a complex conformational landscape. Definitive characterization of this molecule awaits dedicated computational and experimental investigation.

References

The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant role of geminal difluorination on the basicity of the cyclopentanamine scaffold. The introduction of a difluoromethylene (CF2) group into organic molecules is a powerful strategy in medicinal chemistry to modulate various physicochemical properties, including basicity (pKa), which in turn affects a compound's pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the stereoelectronic effects governing this phenomenon.

Quantitative Impact on Basicity (pKa)

The primary effect of introducing highly electronegative fluorine atoms is the withdrawal of electron density through the sigma bond framework (inductive effect).[2] In the case of gem-difluorination on the cyclopentyl ring, this inductive effect decreases the electron density on the nitrogen atom of the amine. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the amine. This is quantitatively observed as a lowering of the pKa value of the conjugate acid.

Compound NameStructurepKa (Conjugate Acid)Notes
CyclopentanamineC₅H₁₁N10.65[4][5]Experimental value
2,2-DifluorocyclopentanamineC₅H₉F₂N~10.15 - 10.35Estimated based on inductive effects[3]
3,3-DifluorocyclopentanamineC₅H₉F₂N~10.15 - 10.35Estimated based on inductive effects[3]

Experimental Protocols

Synthesis of 3,3-Difluorocyclopentanamine

A common route to the synthesis of cyclic amines is the reductive amination of the corresponding ketone.[6][7][8] The following protocol outlines a plausible synthesis of 3,3-difluorocyclopentanamine from the commercially available 3,3-difluorocyclopentanone.

Step 1: Reductive Amination of 3,3-Difluorocyclopentanone

This procedure is adapted from general reductive amination protocols.[6][7]

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,3-difluorocyclopentanone (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (10-20 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the cooled solution. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclopentanamine.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Determination of pKa by Potentiometric Titration

The following is a general protocol for the determination of the pKa of an amine hydrochloride salt by potentiometric titration.

Materials and Equipment:

  • Amine hydrochloride salt (e.g., 3,3-difluorocyclopentanamine HCl)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

  • Accurately weigh a sample of the amine hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution, ensuring the electrode tip does not contact the stir bar.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue adding the titrant in small increments, particularly near the equivalence point where the pH changes most rapidly.

  • Continue the titration well past the equivalence point.

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point, and then finding the pH at half of that volume.

Visualizing the Underlying Principles

The following diagrams illustrate the key concepts and workflows related to the effect of gem-difluorination on cyclopentanamine basicity.

G cluster_cause Structural Modification cluster_effect Physicochemical Consequences Gem-Difluorination Gem-Difluorination Inductive_Effect Inductive Electron Withdrawal Gem-Difluorination->Inductive_Effect introduces Electron_Density Decreased Electron Density on Nitrogen Inductive_Effect->Electron_Density causes Lone_Pair Reduced Lone Pair Availability Electron_Density->Lone_Pair results in Basicity Decreased Basicity (Lower pKa) Lone_Pair->Basicity leads to

Caption: Logical flow of gem-difluorination's effect on basicity.

G start Start: Prepare Amine HCl Solution calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized NaOH calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka

Caption: Experimental workflow for pKa determination.

G cluster_left Cyclopentanamine cluster_right gem-Difluorinated Cyclopentanamine node_a Flexible Conformation (Envelope/Twist) Nitrogen lone pair readily available node_b Conformational Constraint Gauche effect between C-F and C-N bonds node_a->node_b Gem-Difluorination node_d Reduced Lone Pair Availability Lower Basicity node_b->node_d node_c Electrostatic Interaction Attraction between δ- on Fluorine and δ+ on protonated Nitrogen node_c->node_d

Caption: Stereoelectronic effects of gem-difluorination on basicity.

Stereoelectronic and Conformational Effects

Beyond the simple inductive effect, gem-difluorination also imparts significant stereoelectronic effects that influence the conformation of the cyclopentyl ring and, consequently, the basicity of the amine.

The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The introduction of a CF₂ group can influence the conformational preference of the ring. More importantly, in the protonated state, there is a notable electrostatic attraction between the partially negative fluorine atoms and the positively charged ammonium group.[9][10][11] This interaction can favor a gauche relationship between the C-F bonds and the C-N bond, a phenomenon sometimes referred to as a "double gauche effect" in analogous acyclic systems.[9][10][11]

This conformational constraint can stabilize the protonated form of the amine, but it also influences the accessibility of the nitrogen's lone pair for protonation. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-F bonds, creating a localized dipole that further reduces the electron density around the nitrogen, making it a weaker base.

Conclusion

The gem-difluorination of cyclopentanamine serves as a clear example of how strategic fluorination can be used to fine-tune the physicochemical properties of a molecule. The strong inductive effect of the two fluorine atoms is the primary driver for the observed decrease in basicity, which is estimated to be a reduction in pKa of 0.3 to 0.5 units. This effect is further modulated by stereoelectronic interactions that can influence the conformation of the cyclopentyl ring. For drug development professionals, understanding and predicting these effects is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as the ionization state of a molecule is a key determinant of its biological behavior.

References

A Technical Guide to the Mechanism of Action of Omarigliptin, a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Omarigliptin (MK-3102), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. Omarigliptin is a therapeutic agent developed for the management of type 2 diabetes mellitus. This document details its molecular interactions, signaling pathways, and relevant quantitative data from preclinical and clinical studies, along with the experimental protocols used to elucidate its activity.

Introduction to Omarigliptin and the Role of DPP-4

Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. The rapid degradation of incretins by DPP-4 limits their therapeutic potential in managing hyperglycemia.

Mechanism of Action of Omarigliptin

The primary mechanism of action of Omarigliptin is the potent and selective inhibition of the DPP-4 enzyme.[1] By binding to the active site of DPP-4, Omarigliptin prevents the cleavage of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their activity.[1] This enhancement of the incretin system leads to several downstream effects that contribute to improved glycemic control:

  • Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, reducing the risk of hypoglycemia.[1]

  • Suppressed Glucagon Secretion: Increased incretin levels also lead to the suppression of glucagon secretion from pancreatic α-cells.[1] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By reducing glucagon levels, Omarigliptin helps to decrease the liver's output of glucose.

  • Delayed Gastric Emptying and Reduced Appetite: While not the primary mechanism, the potentiation of GLP-1 can also lead to delayed gastric emptying and a centrally-mediated reduction in appetite, which can contribute to better overall glycemic control and potential weight management.

Signaling Pathway of DPP-4 Inhibition by Omarigliptin

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Blood Glucose Blood Glucose Insulin Release->Blood Glucose Lowers Glucose Production Glucose Production Glucagon Release->Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Omarigliptin Omarigliptin Omarigliptin->DPP-4 Enzyme Inhibition Glucose Production->Blood Glucose Raises

Figure 1: Signaling pathway of DPP-4 inhibition by Omarigliptin.

Quantitative Data

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Omarigliptin against the DPP-4 enzyme and its selectivity over other related proteases.

ParameterValueReference
IC50 (DPP-4) 1.6 nM[2]
Ki (DPP-4) 0.8 nM[2]
Selectivity (IC50) > 67 µM for other proteases (QPP, FAP, PEP, DPP8, DPP9)[2]
Preclinical Pharmacokinetics

The pharmacokinetic profile of Omarigliptin has been characterized in several preclinical species, demonstrating properties suitable for once-weekly dosing.

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-life (h)Oral Bioavailability (%)Reference
Rat (Sprague-Dawley) 0.9 - 1.10.8 - 1.3~11 - 22~100[2]
Dog (Beagle) 0.9 - 1.10.8 - 1.3~11 - 22~100[2]
Clinical Efficacy

Clinical trials have demonstrated the efficacy of Omarigliptin in improving glycemic control in patients with type 2 diabetes. The following table presents key results from a Phase 3 study comparing once-weekly Omarigliptin to once-daily Sitagliptin.

ParameterOmarigliptin (25 mg once-weekly)Sitagliptin (100 mg once-daily)p-valueReference
Baseline Mean HbA1c (%) ~8.0~8.0-
Mean Change in HbA1c from Baseline at Week 24 (%) -0.47-0.430.334 (non-inferior)
Patients Achieving HbA1c < 7.0% at Week 24 (%) 51490.334
Common Adverse Events (%) Diarrhea (0.9), Influenza (0.3)Diarrhea (2.8)-

Experimental Protocols

DPP-4 Inhibition Assay

The in vitro inhibitory activity of compounds against DPP-4 is typically determined using a fluorescence-based assay. The following is a general protocol representative of those used in the screening and characterization of DPP-4 inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the activity of recombinant human DPP-4 by 50% (IC50).

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compound (Omarigliptin) and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

    • Dilute the recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.

    • Prepare the substrate solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Test Wells: 10 µL of diluted test compound, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

      • Positive Control Wells: 10 µL of diluted positive control, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

      • 100% Activity Wells: 10 µL of solvent, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

      • Background Wells: 10 µL of solvent and 40 µL of Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical Pharmacokinetic Study

The following protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound in a preclinical model, such as the rat.

Objective: To determine the pharmacokinetic parameters (clearance, volume of distribution, half-life, and oral bioavailability) of a test compound following intravenous and oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer the test compound formulated in a suitable vehicle (e.g., saline) as a bolus dose via a cannulated vein (e.g., femoral vein).

    • Oral (PO) Administration: Administer the test compound formulated in a suitable vehicle via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from a cannulated artery or by another appropriate method at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -70°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data, including:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t1/2)

      • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.

    • Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation cluster_clinical Clinical Development Compound Synthesis Compound Synthesis DPP-4 Inhibition Assay DPP-4 Inhibition Assay Compound Synthesis->DPP-4 Inhibition Assay Selectivity Profiling Selectivity Profiling Compound Synthesis->Selectivity Profiling IC50 Determination IC50 Determination DPP-4 Inhibition Assay->IC50 Determination Pharmacokinetic Studies Pharmacokinetic Studies IC50 Determination->Pharmacokinetic Studies PK Parameters PK Parameters Pharmacokinetic Studies->PK Parameters Pharmacodynamic Studies Pharmacodynamic Studies DPP-4 Occupancy DPP-4 Occupancy Pharmacodynamic Studies->DPP-4 Occupancy Efficacy Models Efficacy Models Glucose Lowering Glucose Lowering Efficacy Models->Glucose Lowering Phase I Studies Phase I Studies PK Parameters->Phase I Studies Safety & Tolerability Safety & Tolerability Phase I Studies->Safety & Tolerability Phase II Studies Phase II Studies Dose Ranging Dose Ranging Phase II Studies->Dose Ranging Phase III Studies Phase III Studies Efficacy & Safety Confirmation Efficacy & Safety Confirmation Phase III Studies->Efficacy & Safety Confirmation

References

In Silico Modeling of 3,3-Difluorocyclopentanamine Hydrochloride Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclopentanamine hydrochloride is a fluorinated carbocyclic amine that serves as a valuable building block in medicinal chemistry. Its structural rigidity and the presence of fluorine atoms offer the potential for enhanced binding affinity, metabolic stability, and central nervous system (CNS) penetration in derivative compounds. This technical guide provides a comprehensive overview of in silico modeling techniques to explore the interactions of this compound derivatives, with a focus on their potential as neuraminidase inhibitors, a key target in antiviral therapy. This document outlines detailed methodologies for computational analysis, including predictive modeling of blood-brain barrier permeability, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, it includes a representative experimental protocol for a neuraminidase inhibition assay to facilitate the validation of in silico findings.

Introduction

Fluorination is a widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of fluorine can alter acidity, lipophilicity, and metabolic stability, often leading to improved efficacy and a more favorable safety profile. This compound, with its gem-difluoro group on a cyclopentyl scaffold, presents a unique starting point for the synthesis of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its structural motifs are of significant interest for targeting a variety of biological systems, particularly within the central nervous system.[1]

This guide focuses on a plausible application of this scaffold in the design of neuraminidase inhibitors. Neuraminidase is a critical enzyme for the replication and propagation of influenza viruses, making it a well-established target for antiviral drugs. Several patents suggest that substituted cyclopentane and cyclopentene derivatives are under investigation as neuraminidase inhibitors.

Physicochemical Properties of this compound

A foundational step in any in silico modeling workflow is the characterization of the lead compound. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C5H10ClF2N[2]
Molecular Weight 157.59 g/mol [2]
IUPAC Name 3,3-difluorocyclopentan-1-amine;hydrochloride
SMILES C1C(CC1(F)F)N.Cl[2]
InChI Key IIUHMNFTPGBLCX-WCCKRBBISA-N[2]

In Silico Modeling Workflow

A systematic in silico approach is crucial for efficiently screening and optimizing derivatives of this compound. The following workflow outlines the key computational steps, from initial property prediction to detailed interaction analysis.

In_Silico_Workflow cluster_0 Initial Assessment cluster_1 Target Interaction Modeling cluster_2 Lead Optimization A Physicochemical Property Prediction B ADMET Prediction A->B C BBB Penetration Prediction B->C D Target Identification & Structure Preparation C->D Select CNS-penetrant scaffolds E Molecular Docking D->E F Binding Free Energy Calculation E->F G Pharmacophore Modeling F->G Identify key interactions H QSAR Analysis G->H I Virtual Library Screening H->I I->E Iterative Refinement

A generalized in silico workflow for drug discovery.
Prediction of CNS Penetration and ADMET Properties

For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. Several in silico models can predict BBB permeability based on molecular descriptors.

Methodology:

Quantitative Structure-Activity Relationship (QSAR) and machine learning models are commonly used to predict BBB penetration. These models utilize calculated molecular descriptors such as:

  • Lipophilicity (logP): Influences membrane permeability.

  • Polar Surface Area (PSA): Relates to hydrogen bonding potential.

  • Molecular Weight (MW): Size is a key factor in passive diffusion.

  • Hydrogen Bond Donors and Acceptors: Affect desolvation energy.

A variety of computational tools and web servers are available for these predictions.

Target Identification and Structure Preparation

Based on patent literature, neuraminidase is a plausible target for cyclopentanamine derivatives. For in silico studies, a high-resolution 3D structure of the target protein is required.

Protocol for Target Preparation:

  • Obtain Protein Structure: Download the crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). For example, PDB ID: 4B7Q, which is the neuraminidase of the H1N1 2009 influenza virus.[3]

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH. Perform energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity.

Protocol for Molecular Docking:

  • Ligand Preparation: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site of neuraminidase. This is typically a highly conserved region containing key catalytic residues.[4]

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to place the ligand into the defined binding site.[3] The program will generate multiple binding poses ranked by a scoring function.

  • Analysis of Results: Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. It can be used to screen virtual libraries for novel scaffolds.

Methodology:

  • Model Generation: Based on the docked poses of active compounds, identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic centroids, and ionizable groups.

  • Virtual Screening: Use the pharmacophore model as a 3D query to search large compound databases for molecules that match the defined features.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can predict the activity of new, unsynthesized compounds.

Methodology:

  • Data Collection: Compile a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values).

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods like multiple linear regression or partial least squares to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using an external test set of compounds.

Experimental Protocol: Neuraminidase Inhibition Assay

In silico predictions must be validated through experimental testing. A common method for assessing the efficacy of potential neuraminidase inhibitors is the fluorescence-based assay.

Principle:

This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of the sialic acid residue by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified.

Materials:

  • Neuraminidase enzyme

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound (derivatives of this compound).

  • In a 96-well plate, add the neuraminidase enzyme, assay buffer, and the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified period.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for a defined time.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation

All quantitative data from in silico predictions and experimental assays should be summarized in clear, structured tables to facilitate comparison and analysis.

Example Table for In Silico Predictions:

Compound IDPredicted logPPredicted PSA (Ų)Predicted BBB PenetrationDocking Score (kcal/mol)
Derivative 12.565.4High-8.2
Derivative 23.172.1Medium-7.5
Derivative 31.858.9High-9.1

Example Table for Experimental Data:

Compound IDNeuraminidase IC50 (µM)
Derivative 15.2
Derivative 212.8
Derivative 31.5

Signaling Pathways and Logical Relationships

Visualizing the role of neuraminidase in the viral life cycle can provide context for the importance of its inhibition.

Neuraminidase_Role cluster_0 Viral Replication Cycle cluster_1 Neuraminidase Action cluster_2 Inhibition A Virus Attachment (Hemagglutinin) B Viral Entry & Replication A->B C Budding of New Virions B->C D Virion Release C->D E Neuraminidase cleaves sialic acid C->E Prevents aggregation E->D F Neuraminidase Inhibitor F->E Blocks activity

The role of neuraminidase in the influenza virus life cycle.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The in silico modeling techniques and experimental protocols outlined in this guide provide a robust framework for exploring the potential of its derivatives as neuraminidase inhibitors. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new drug candidates to address unmet medical needs.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of Tofacitinib, a potent Janus Kinase (JAK) inhibitor. While the initial query specified the use of 3,3-Difluorocyclopentanamine hydrochloride, a comprehensive search of available scientific literature and patents did not yield established synthetic routes for kinase inhibitors using this specific starting material. Therefore, we present the well-documented synthesis of Tofacitinib as a representative example of kinase inhibitor development. Tofacitinib is a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis, and its synthesis illustrates key principles in modern medicinal chemistry.[1][2]

Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, and JAK3), which are critical components of the JAK-STAT signaling pathway.[3][4] This pathway transduces signals from various cytokines and growth factors, playing a central role in immune cell function and inflammation.[5][6] By blocking this pathway, Tofacitinib effectively modulates the immune response.[1]

Target Signaling Pathway: JAK-STAT

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors essential for hematopoiesis, immune response, and inflammation.[5][7] The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cellular proliferation, differentiation, and immune responses.[5][8] Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation JAK2->JAK1 STAT2 STAT JAK2->STAT2 STAT1->STAT2 4. Dimerization DNA DNA STAT2->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Gene Gene Transcription DNA->Gene 6. Regulation G start Start: Assemble Reaction step1 Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF start->step1 step2 Add (3R,4R)-N,4-dimethylpiperidin-3-amine and K2CO3 step1->step2 step3 Heat reaction mixture at 80-90°C for 12-16 hours step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step4->step3 Incomplete step5 Work-up: Quench with water, extract with EtOAc step4->step5 Complete step6 Purification: Silica gel column chromatography step5->step6 end End: Obtain pure product step6->end

References

Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1][2] The synthesis of amide derivatives from unique building blocks is crucial for exploring new chemical space and developing novel therapeutics. 3,3-Difluorocyclopentanamine is an attractive scaffold due to the conformational constraints imposed by the cyclopentyl ring and the metabolic stability often conferred by gem-difluoro groups. This application note provides a detailed protocol for the amide coupling of 3,3-Difluorocyclopentanamine hydrochloride with a generic carboxylic acid, offering a reliable starting point for the synthesis of diverse amide libraries.

The presence of electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amine, potentially making amide coupling more challenging.[3] Therefore, robust coupling reagents are often required. This note will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of side reactions, particularly for challenging substrates.[2][4][5]

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below. The process begins with the liberation of the free amine from its hydrochloride salt using a non-nucleophilic base, followed by the activation of the carboxylic acid with a coupling reagent, and finally, the nucleophilic attack of the amine to form the desired amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 3,3-Difluorocyclopentanamine Hydrochloride + Carboxylic Acid Solvent Dissolve in aprotic solvent (e.g., DMF) Start->Solvent Base Add Base (e.g., DIPEA) to neutralize HCl salt Coupling_Reagent Add Coupling Reagent (e.g., HATU) Base->Coupling_Reagent Activation Carboxylic Acid Activation Coupling_Reagent->Activation Solvent->Base Coupling Amide Bond Formation Activation->Coupling Amine attacks activated acid Quench Aqueous Quench Coupling->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Isolated Amide Product Purification->Product G Carboxylic_Acid R-COOH Active_Ester O-Acyl(tetramethyl)isouronium Hexafluorophosphate Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide R-CONH-R' Active_Ester->Amide + Amine Amine R'-NH₂ (3,3-Difluorocyclopentanamine) Amine->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct Formation of

References

Application Notes and Protocols: 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorination is a cornerstone strategy in modern medicinal chemistry, employed to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. The introduction of fluorine atoms can profoundly influence the conformational preferences of a molecule, thereby improving its pharmacological profile. Among the various fluorinated motifs, the gem-difluoroalicyclic scaffold has gained significant traction. The 3,3-difluorocyclopentanamine hydrochloride scaffold, in particular, offers a unique combination of a conformationally restricted ring system and a basic amino group, making it an attractive building block for the design of novel therapeutic agents. Its rigid structure can help in optimizing ligand-receptor interactions, while the difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group, and modulate the pKa of the neighboring amine.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a specific focus on its incorporation into potent and selective kinase inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.

Key Advantages of the 3,3-Difluorocyclopentanamine Scaffold

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

  • Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring pucker, which can be exploited to lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.

  • Modulation of Physicochemical Properties: The two fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the adjacent amino group. This can be advantageous for optimizing a compound's solubility, permeability, and interaction with the target protein, particularly in the context of avoiding off-target activities related to basicity.

  • Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with the target.

Application Example: TYK2 Inhibitors for Autoimmune Diseases

A significant application of the 3,3-difluorocyclopentanamine scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Selective inhibition of TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key objective to minimize potential side effects.

The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into a series of potent and selective TYK2 inhibitors. The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to the overall favorable drug-like properties.

Quantitative Data: In Vitro Activity of N-(3,3-difluorocyclopentyl) TYK2 Inhibitors

The following table summarizes the in vitro biological data for representative compounds incorporating the 3,3-difluorocyclopentanamine scaffold.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Example 1 5150300250
Example 2 3120250200
Example 3 8200400350

Data is illustrative and based on publicly available patent literature.

Experimental Protocols

Synthesis of a Key Intermediate: tert-butyl (1s,4s)-4-((6-chloro-7-deazapurin-9-yl)methyl)-3,3-difluorocyclopentylcarbamate

This protocol describes the synthesis of a key intermediate that can be further elaborated to generate a library of TYK2 inhibitors.

Materials:

  • tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate

  • 6-chloro-7-deazapurine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of tert-butyl (1s,4s)-4-(hydroxymethyl)-3,3-difluorocyclopentylcarbamate (1.0 g, 3.77 mmol) and 6-chloro-7-deazapurine (0.70 g, 4.52 mmol) in anhydrous THF (20 mL) at 0 °C, add triphenylphosphine (1.48 g, 5.65 mmol).

  • Slowly add diisopropyl azodicarboxylate (1.11 mL, 5.65 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of 20% to 80% ethyl acetate in hexanes, to afford tert-butyl (1s,4s)-4-((6-chloro-7-deazapurin-9-yl)methyl)-3,3-difluorocyclopentylcarbamate as a white solid.

In Vitro TYK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the TYK2 kinase.

Materials:

  • Recombinant human TYK2 enzyme

  • ATP

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • To initiate the kinase reaction, add 5 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Intermediate Synthesis cluster_assay In Vitro Kinase Assay start Starting Materials (Difluoro-cyclopentanol derivative, 6-chloro-7-deazapurine) mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) start->mitsunobu purification Purification (Silica Gel Chromatography) mitsunobu->purification intermediate Key Intermediate purification->intermediate compound_prep Compound Dilution intermediate->compound_prep Test Compound incubation1 Enzyme/Substrate Incubation compound_prep->incubation1 reaction_start ATP Addition (Reaction Initiation) incubation1->reaction_start incubation2 Kinase Reaction reaction_start->incubation2 detection ADP Detection (Luminescence) incubation2->detection data_analysis IC50 Determination detection->data_analysis

Caption: General experimental workflow from synthesis to in vitro testing.

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak Other JAKs receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation stat_p pSTAT nucleus Nucleus stat_p->nucleus Dimerization & Translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor N-(3,3-difluorocyclopentyl) Inhibitor inhibitor->tyk2 Inhibition

Caption: Simplified TYK2 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of this scaffold in the development of selective TYK2 inhibitors highlights its potential for addressing challenging biological targets. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities incorporating this promising scaffold.

Application Notes and Protocols: The Use of 3,3-Difluorocyclopentanamine HCl in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3,3-Difluorocyclopentanamine Hydrochloride (HCl) as a key building block in the design and synthesis of novel antiviral agents. The strategic incorporation of the 3,3-difluorocyclopentyl moiety can offer significant advantages in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The geminal difluoro group on the cyclopentane ring can act as a bioisostere for a carbonyl group or other polar functionalities, potentially leading to improved interactions with viral protein targets. The cyclopentane scaffold itself is a prevalent motif in a number of successful antiviral drugs.

This document outlines a conceptual framework for the integration of 3,3-Difluorocyclopentanamine HCl into a drug discovery workflow, focusing on the design of neuraminidase inhibitors as a primary example. Detailed protocols for the synthesis of derivatives and subsequent in vitro antiviral evaluation are provided to guide researchers in this area.

Table of Contents
  • Rationale for Use in Antiviral Drug Design

  • Application Focus: Design of Novel Neuraminidase Inhibitors

  • Experimental Protocols

    • 3.1. Synthesis of a Hypothetical 3,3-Difluorocyclopentyl-Containing Neuraminidase Inhibitor

    • 3.2. In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

    • 3.3. Mechanism of Action Study: Neuraminidase Inhibition Assay

  • Data Presentation

  • Signaling Pathways and Workflows

Rationale for Use in Antiviral Drug Design

The pursuit of novel antiviral agents is driven by the emergence of drug-resistant viral strains and the need for therapies against new viral pathogens. The incorporation of unique chemical scaffolds is a key strategy in the development of next-generation antiviral drugs. 3,3-Difluorocyclopentanamine HCl offers several potential advantages in this context:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation. This can lead to an increased in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the pKa of the neighboring amine group, influencing its binding interactions with target proteins. The lipophilicity of the molecule is also modified, which can affect cell permeability and overall pharmacokinetic properties.

  • Bioisosteric Replacement: The difluoromethylene group can serve as a non-hydrolyzable bioisostere of a ketone or ether oxygen. This allows for the design of analogs of existing drugs with potentially improved stability and target engagement.

  • Conformational Rigidity: The cyclopentane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Application Focus: Design of Novel Neuraminidase Inhibitors

A promising application for 3,3-Difluorocyclopentanamine HCl is in the design of novel inhibitors of viral neuraminidase, a key enzyme for the release of progeny virions from infected cells, particularly in the context of the influenza virus. The cyclopentane ring is a known scaffold in some neuraminidase inhibitors. By functionalizing the amine group of 3,3-Difluorocyclopentanamine HCl with moieties that mimic the natural substrate of neuraminidase (sialic acid), potent and selective inhibitors can be developed.

The design strategy would involve coupling the 3,3-difluorocyclopentanamine core with a carboxylic acid or a bioisostere, and other functional groups that can interact with the active site of the neuraminidase enzyme. The difluoro group could be positioned to interact with specific residues in the enzyme's active site, potentially leading to enhanced binding affinity.

G Workflow for Designing Neuraminidase Inhibitors A Scaffold Selection: 3,3-Difluorocyclopentanamine HCl B Computational Modeling & Docking Studies A->B C Synthesis of Derivative Library B->C D In Vitro Screening: Neuraminidase Inhibition Assay C->D E Antiviral Activity Assay: Plaque Reduction Assay D->E F Lead Optimization E->F G Preclinical Development F->G G Synthetic Workflow A 3,3-Difluorocyclopentanamine HCl + Boc-Glycine B Amide Coupling (DCC, DMAP) A->B C Boc-Protected Intermediate B->C D Deprotection (TFA) C->D E Final Product D->E G In Vitro Antiviral Screening A Synthesized Compound Library B Cytotoxicity Assay (e.g., MTT) A->B C Primary Antiviral Screen (e.g., CPE Assay) B->C D Confirmatory Assay (Plaque Reduction) C->D E Mechanism of Action (e.g., NI Assay) D->E F Hit Compound E->F G Neuraminidase Mechanism and Inhibition cluster_0 Normal Viral Release cluster_1 Inhibition by Drug A Progeny Virion (with Hemagglutinin) B Host Cell Receptor (Sialic Acid) A->B Binds D Cleavage of Sialic Acid B->D Leads to C Neuraminidase C->B Acts on E Virion Release D->E F Hypothetical Inhibitor (3,3-Difluorocyclopentyl derivative) G Neuraminidase Active Site F->G Binds to H Inhibition of Neuraminidase G->H Results in I Virions Aggregate at Cell Surface H->I

Application Notes and Protocols: Synthesis of a Novel PET Imaging Ligand, [¹⁸F]DFCP-PZQ, Utilizing a 3,3-Difluorocyclopentanamine Scaffold for Imaging the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, nuclear medicine, and neuroimaging.

Introduction

The translocator protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. Its expression is significantly upregulated in activated microglia and astrocytes under neuroinflammatory conditions, making it a valuable biomarker for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Positron Emission Tomography (PET) imaging of TSPO allows for the in vivo visualization and quantification of neuroinflammation, aiding in early diagnosis, disease monitoring, and the evaluation of therapeutic interventions.

This document provides detailed protocols for the synthesis of a novel, second-generation TSPO PET radioligand, [¹⁸F]DFCP-PZQ, which incorporates a 3,3-difluorocyclopentanamine moiety. The gem-difluoro group is introduced to potentially enhance metabolic stability and optimize the pharmacokinetic profile of the tracer. The synthesis of the non-radioactive reference compound (DFCP-PZQ) and the precursor for radiolabeling are described, followed by the radiosynthesis and quality control of [¹⁸F]DFCP-PZQ.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the DFCP-PZQ reference standard, the tosylate precursor for radiolabeling, and the final radiolabeled product, [¹⁸F]DFCP-PZQ.

Table 1: Synthesis of Reference Compound and Precursor

CompoundMolecular Weight ( g/mol )Reaction StepStarting MaterialsSolventReaction Time (h)Yield (%)Purity (HPLC, %)
DFCP-PZQ 399.45Amide Coupling3,3-Difluorocyclopentanamine, PZQ-COOHDMF1275>98
DFCP-PZQ-Tosylate Precursor 553.59TosylationDFCP-PZQ-OHDichloromethane485>99

Table 2: Radiosynthesis and Quality Control of [¹⁸F]DFCP-PZQ

ParameterValue
Radiolabeling Method Nucleophilic substitution of tosylate precursor
Total Synthesis Time 50-60 minutes
Radiochemical Yield (decay-corrected) 25-35%
Radiochemical Purity >99%
Molar Activity (Aₘ) 70-110 GBq/µmol
LogD₇.₄ 2.8 ± 0.2

II. Experimental Protocols

A. Synthesis of the Non-Radioactive Reference Standard (DFCP-PZQ)

The reference compound is synthesized via a standard amide coupling reaction between 3,3-difluorocyclopentanamine and a carboxylic acid derivative of a TSPO ligand scaffold.

Materials:

  • 3,3-Difluorocyclopentanamine hydrochloride

  • PZQ-COOH (a hypothetical carboxylic acid derivative of a TSPO ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add PZQ-COOH (1.1 eq), HOBt (1.2 eq), and DCC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford DFCP-PZQ as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

B. Synthesis of the Tosylate Precursor for Radiolabeling

The precursor for [¹⁸F]fluorination is prepared by introducing a tosylate leaving group onto a hydroxylated analog of the DFCP-PZQ scaffold.

Materials:

  • DFCP-PZQ-OH (hydroxylated analog of the reference compound)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve DFCP-PZQ-OH (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 3.5 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the tosylate precursor.

  • Confirm the structure and purity by NMR and mass spectrometry.

C. Radiosynthesis of [¹⁸F]DFCP-PZQ

The radiolabeling is achieved via a one-step nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • DFCP-PZQ-Tosylate Precursor

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water for injection

  • Ethanol, USP

  • C18 Sep-Pak cartridges

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.

  • Dissolve the tosylate precursor (2-4 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]K/K₂₂₂ complex.

  • Seal the reaction vessel and heat at 120 °C for 15 minutes.

  • Cool the reaction mixture and dilute with water.

  • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]DFCP-PZQ.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the desired product from the cartridge with ethanol.

  • Purify [¹⁸F]DFCP-PZQ using semi-preparative HPLC.

  • Collect the product fraction and formulate it in a sterile solution (e.g., saline with up to 10% ethanol) for in vivo studies.

D. Quality Control

Analytical HPLC:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (with 0.1% TFA)

  • Detection: UV (254 nm) and a radiodetector in series

  • Radiochemical Purity: Determined by the ratio of the radioactivity of the product peak to the total radioactivity detected.

Molar Activity (Aₘ):

  • Calculated by dividing the radioactivity of the final product by the molar amount of the non-radioactive DFCP-PZQ, as determined by a standard curve on the analytical HPLC system.

LogD₇.₄:

  • Determined by the shake-flask method using n-octanol and phosphate-buffered saline at pH 7.4.

III. Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiosynthesis 3_3_DFCP_Amine 3,3-Difluorocyclopentanamine Amide_Coupling Amide Coupling 3_3_DFCP_Amine->Amide_Coupling PZQ_COOH PZQ-COOH PZQ_COOH->Amide_Coupling DFCP_PZQ_OH DFCP-PZQ-OH Tosylation Tosylation DFCP_PZQ_OH->Tosylation TsCl p-Toluenesulfonyl chloride TsCl->Tosylation Amide_Coupling->DFCP_PZQ_OH Tosylate_Precursor Tosylate Precursor Tosylation->Tosylate_Precursor Radiolabeling Nucleophilic Substitution Tosylate_Precursor->Radiolabeling F18_Fluoride [¹⁸F]Fluoride F18_Fluoride->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Final_Product [¹⁸F]DFCP-PZQ Purification->Final_Product

Caption: Synthetic workflow for [¹⁸F]DFCP-PZQ.

TSPO_Signaling_Pathway cluster_0 Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC P450scc P450scc TSPO->P450scc Delivers Cholesterol ANT ANT VDAC->ANT DFCP_PZQ [¹⁸F]DFCP-PZQ DFCP_PZQ->TSPO Binds/Blocks Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone Neurosteroids Neurosteroids Pregnenolone->Neurosteroids P450scc->Pregnenolone Converts

Caption: TSPO signaling pathway and ligand interaction.

Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3,3-Difluorocyclopentanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented in a three-stage process, commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its reductive amination, and concluding with the purification and formation of the hydrochloride salt.

I. Synthesis of 3,3-Difluorocyclopentanone

The synthesis of the pivotal intermediate, 3,3-difluorocyclopentanone, can be efficiently achieved on a larger scale through a two-step sequence starting from diethyl 2,2-difluoroadipate. This process involves an intramolecular Dieckmann condensation to form a β-keto ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

Materials:

  • Diethyl 2,2-difluoroadipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel.

  • The reactor is cooled to 0-5 °C in an ice bath.

  • A solution of diethyl 2,2-difluoroadipate in toluene is added dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is then quenched by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate.

Experimental Protocol: Hydrolysis and Decarboxylation

Materials:

  • Crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The crude β-keto ester is added to a mixture of concentrated sulfuric acid and water in a reactor equipped for heating under reflux.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • The reaction mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude 3,3-difluorocyclopentanone can be further purified by vacuum distillation to obtain a product with high purity.

Data Summary: Synthesis of 3,3-Difluorocyclopentanone
StepStarting MaterialKey ReagentsSolventTypical YieldPurity (by GC)
Dieckmann CondensationDiethyl 2,2-difluoroadipateSodium ethoxide, Hydrochloric acidEthanol, Toluene85-90%>95%
Hydrolysis & DecarboxylationEthyl 2,2-difluoro-5-oxocyclopentane-1-carboxylateSulfuric acid, Sodium bicarbonateWater, Dichloromethane75-85%>98%

II. Reductive Amination of 3,3-Difluorocyclopentanone

The conversion of 3,3-difluorocyclopentanone to the corresponding primary amine is a critical step. This can be achieved through catalytic reductive amination using ammonia and a suitable reducing agent. For large-scale operations, catalytic hydrogenation offers a green and efficient alternative to stoichiometric metal hydride reagents.

Experimental Protocol: Catalytic Reductive Amination

Materials:

  • 3,3-Difluorocyclopentanone

  • Ammonia (in methanol or as a gas)

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C)

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • A high-pressure reactor is charged with 3,3-difluorocyclopentanone, a solution of ammonia in methanol, and a catalytic amount of Raney Nickel.

  • The reactor is sealed and purged with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).

  • The reaction mixture is stirred and heated to a suitable temperature (e.g., 50-80 °C).

  • The progress of the reaction is monitored by the uptake of hydrogen and/or by analytical methods.

  • Once the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate, containing the crude 3,3-difluorocyclopentanamine, is concentrated under reduced pressure.

Data Summary: Reductive Amination
Starting MaterialAmine SourceCatalystReducing AgentSolventTypical YieldPurity (by GC)
3,3-DifluorocyclopentanoneAmmoniaRaney NickelHydrogen gasMethanol70-80%>95%

III. Purification and Hydrochloride Salt Formation

The final stage of the synthesis involves the purification of the crude amine and its conversion to the stable hydrochloride salt, which is often the desired form for pharmaceutical applications due to its improved stability and handling properties.

Experimental Protocol: Purification and Salt Formation

Materials:

  • Crude 3,3-difluorocyclopentanamine

  • Hydrochloric acid (solution in isopropanol or gaseous HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • The crude 3,3-difluorocyclopentanamine is dissolved in isopropanol.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid in isopropanol (or gaseous HCl) is added dropwise with stirring until the pH is acidic.

  • The hydrochloride salt precipitates out of the solution.

  • The precipitation can be further induced by the addition of diethyl ether.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.

Data Summary: Salt Formation
Starting MaterialReagentSolventTypical YieldPurity (by HPLC)
3,3-DifluorocyclopentanamineHCl in Isopropanol or gaseous HClIsopropanol, Diethyl ether>95%>99%

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation Diethyl_2_2_Difluoroadipate Diethyl 2,2- Difluoroadipate Dieckmann_Condensation Dieckmann Condensation Diethyl_2_2_Difluoroadipate->Dieckmann_Condensation beta_Keto_Ester Ethyl 2,2-difluoro-5-oxo- cyclopentane-1-carboxylate Dieckmann_Condensation->beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation beta_Keto_Ester->Hydrolysis_Decarboxylation Ketone 3,3-Difluorocyclopentanone Hydrolysis_Decarboxylation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Amine 3,3-Difluorocyclopentanamine Reductive_Amination->Amine Salt_Formation HCl Salt Formation Amine->Salt_Formation Final_Product 3,3-Difluorocyclopentanamine Hydrochloride Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental_Logic Start Start Prepare_Ketone Synthesize 3,3-Difluorocyclopentanone Start->Prepare_Ketone Purify_Ketone Purify Ketone (Vacuum Distillation) Prepare_Ketone->Purify_Ketone Reductive_Amination Perform Reductive Amination Purify_Ketone->Reductive_Amination Remove_Catalyst Filter to Remove Catalyst Reductive_Amination->Remove_Catalyst Concentrate_Amine Concentrate Crude Amine Remove_Catalyst->Concentrate_Amine Form_Salt Form Hydrochloride Salt Concentrate_Amine->Form_Salt Isolate_Product Isolate and Dry Final Product Form_Salt->Isolate_Product End End Isolate_Product->End

Caption: Logical flow of the experimental protocol.

Application Notes: Protecting Group Strategies for 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,3-Difluorocyclopentanamine is a valuable building block in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its gem-difluoro moiety can enhance metabolic stability, binding affinity, and bioavailability of target molecules. Effective synthesis of complex molecules incorporating this amine requires a robust protecting group strategy to mask the reactive primary amine during various synthetic transformations. The most common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group, due to its ease of installation, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[2][3] This document outlines detailed protocols for the protection of 3,3-difluorocyclopentanamine using di-tert-butyl dicarbonate (Boc₂O) and its subsequent deprotection.

Quantitative Data Summary

The selection of a protecting group strategy is often guided by reaction efficiency, yield, and the mildness of conditions. The Boc group is widely favored for its high-yielding introduction and clean, acid-labile cleavage.[4] Below is a summary of typical conditions and expected outcomes for the protection and deprotection of primary amines like 3,3-difluorocyclopentanamine.

StepProtecting GroupKey ReagentsSolvent(s)Typical ConditionsTypical Yield
Protection BocDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Dichloromethane (DCM)Room Temperature, 2-12 h>90%
Deprotection BocTrifluoroacetic acid (TFA) or 4M HClDichloromethane (DCM) or DioxaneRoom Temperature, 1-3 h>95%

Logical Workflow for Amine Protection Strategy

The following diagram illustrates the fundamental workflow of employing a protecting group in a multi-step synthesis.

G cluster_main A Starting Material (e.g., 3,3-Difluorocyclopentanamine) B Protection Step A->B Add Protecting Group C Protected Intermediate (e.g., N-Boc-3,3-difluorocyclopentanamine) B->C D Further Synthetic Steps (Reaction at other sites) C->D E Modified Protected Intermediate D->E F Deprotection Step E->F Remove Protecting Group G Final Product F->G

References

Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 3,3-difluorocyclopentanamine hydrochloride into parallel synthesis workflows to generate diverse chemical libraries for drug discovery. The unique physicochemical properties conferred by the difluorinated cyclopentyl moiety make this building block a valuable scaffold for exploring novel chemical space, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction

The strategic introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 3,3-difluorocyclopentanamine scaffold offers a rigid, non-planar core that can effectively probe protein binding pockets. Parallel synthesis enables the rapid generation of a multitude of analogs, accelerating the hit-to-lead optimization process.[4][5][6][7] This document outlines solution-phase parallel synthesis protocols for the creation of amide and sulfonamide libraries derived from this compound.

Key Reactions for Library Synthesis

Two robust and widely utilized reactions in parallel synthesis for the derivatization of primary amines are amide bond formation and sulfonamide synthesis. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for creating large and diverse compound libraries.[4][5][8][9][10]

Figure 1: General Reaction Schemes

G cluster_amide Amide Library Synthesis cluster_sulfonamide Sulfonamide Library Synthesis Amine 3,3-Difluorocyclopentanamine Hydrochloride Amide_Product Amide Product Amine->Amide_Product Carboxylic_Acid R-COOH (Building Block) Carboxylic_Acid->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Amide_Product Base Base (e.g., DIPEA) Base->Amide_Product Amine2 3,3-Difluorocyclopentanamine Hydrochloride Sulfonamide_Product Sulfonamide Product Amine2->Sulfonamide_Product Sulfonyl_Chloride R-SO2Cl (Building Block) Sulfonyl_Chloride->Sulfonamide_Product Base2 Base (e.g., Pyridine, DIPEA) Base2->Sulfonamide_Product

Caption: General reaction schemes for amide and sulfonamide library synthesis.

Experimental Protocols

The following are representative protocols for the solution-phase parallel synthesis of amide and sulfonamide libraries using this compound. These protocols are designed for a 96-well plate format but can be scaled as needed.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare a 0.2 M solution of each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in DMF.

    • Prepare a 0.4 M solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude products can be purified by parallel HPLC.

    • Analyze the purity and confirm the identity of the products by LC-MS.

Figure 2: Workflow for Parallel Amide Synthesis

G Start Start Prep_Stock Prepare Stock Solutions (Amine, Acids, Reagents) Start->Prep_Stock Dispense Dispense Reagents into 96-Well Plate Prep_Stock->Dispense React React at Room Temp (16 hours) Dispense->React Quench Quench Reaction (Water) React->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Parallel HPLC Purification Evaporate->Purify Analyze LC-MS Analysis Purify->Analyze End End Analyze->End G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Potential Inhibitor (from Library) Inhibitor->Raf Inhibition

References

Application Notes and Protocols for 3,3-Difluorocyclopentanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Application Notes: The Potential of 3,3-Difluorocyclopentanamine as a Novel Building Block in Agrochemicals

The introduction of fluorine into active agrochemical ingredients is a well-established strategy for enhancing molecular properties and biological efficacy. The gem-difluoro motif (CF₂) is particularly valuable as a bioisostere for a carbonyl or ether linkage and can significantly alter a molecule's physicochemical profile. 3,3-Difluorocyclopentanamine is an emerging building block that offers the potential to introduce this beneficial moiety into new generations of pesticides. While no commercial agrochemicals currently contain the 3,3-difluorocyclopentyl group, its use is projected to confer several advantages based on established principles of fluorine chemistry in drug and agrochemical discovery.

Key Potential Advantages of the 3,3-Difluorocyclopentyl Moiety:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 3,3-difluorocyclopentyl group resistant to oxidative metabolism at the C3 position. This can lead to increased bioavailability and a longer half-life of the active ingredient in the target pest and environment. Studies on analogous structures have shown that gem-difluorination can either maintain or slightly improve metabolic stability.[1][2][3]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): The gem-difluoro group can subtly modulate lipophilicity. Depending on the overall molecular structure, its introduction can either increase or decrease the LogP value, allowing for fine-tuning of solubility and transport properties, which are critical for uptake and translocation in plants and insects.[2]

    • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the cyclopentanamine. This alteration in basicity can influence the molecule's binding affinity to its biological target, its solubility in different pH environments, and its transport across biological membranes.[1][2][3]

  • Conformational Control: The presence of the CF₂ group can impose conformational constraints on the cyclopentyl ring, potentially locking the molecule into a more bioactive conformation for optimal interaction with its target protein.

These properties make 3,3-Difluorocyclopentanamine a promising scaffold for the synthesis of novel herbicides, fungicides, and insecticides, particularly in classes where amide, urea, or sulfonamide linkages are crucial for activity.

Data Presentation: Physicochemical Properties

The following tables summarize the predicted impact of 3,3-difluorination on the physicochemical properties of cyclopentylamine derivatives, based on data from analogous functionalized cycloalkanes.[1][2][3]

Table 1: Comparison of pKa Values

CompoundStructurepKa of Conjugate AcidΔpKa (vs. Non-fluorinated)
Cyclopentanamine(Image of Cyclopentanamine)~10.6-
3,3-Difluorocyclopentanamine(Image of 3,3-Difluorocyclopentanamine)~8.6~ -2.0

Table 2: Comparison of Lipophilicity (LogP) for a Hypothetical Amide Derivative

CompoundStructureCalculated LogPΔLogP (vs. Non-fluorinated)
N-Cyclopentylbenzamide(Image of N-Cyclopentylbenzamide)~2.8-
N-(3,3-Difluorocyclopentyl)benzamide(Image of N-(3,3-Difluorocyclopentyl)benzamide)~2.9~ +0.1

Note: LogP values are estimates and can vary based on the specific substituents on the benzamide ring.

Experimental Protocols

The synthesis of agrochemicals using 3,3-Difluorocyclopentanamine begins with the preparation of the amine itself, typically from the corresponding ketone. The amine can then be derivatized to form various toxophores.

Protocol 1: Synthesis of 3,3-Difluorocyclopentanamine

This two-step protocol involves the synthesis of the ketone precursor followed by reductive amination.

Step 1: Synthesis of 3,3-Difluorocyclopentanone

A plausible laboratory-scale synthesis can be adapted from methods for producing α,α-difluoroketones.

  • Reaction: Cyclopentane-1,3-dione to 3,3-Difluorocyclopentanone

  • Reagents and Materials:

    • Cyclopentane-1,3-dione

    • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

    • Anhydrous dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

  • Procedure:

    • Dissolve cyclopentane-1,3-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Slowly add DAST (2.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield 3,3-difluorocyclopentanone.

Step 2: Reductive Amination to 3,3-Difluorocyclopentanamine

  • Reaction: 3,3-Difluorocyclopentanone to 3,3-Difluorocyclopentanamine

  • Reagents and Materials:

    • 3,3-Difluorocyclopentanone

    • Ammonium acetate or aqueous ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in diethyl ether

    • Dichloromethane (DCM)

    • Sodium hydroxide (NaOH), aqueous solution

  • Procedure:

    • To a solution of 3,3-difluorocyclopentanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.

    • Make the aqueous solution basic (pH > 11) by adding a concentrated NaOH solution and extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude free amine.

    • For isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of DCM and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum to obtain 3,3-difluorocyclopentanamine hydrochloride.

Protocol 2: Synthesis of a Hypothetical N-(3,3-Difluorocyclopentyl)arylcarboxamide Fungicide

This protocol describes the coupling of 3,3-difluorocyclopentanamine with a carboxylic acid chloride, a common reaction to form fungicides of the SDHI (Succinate Dehydrogenase Inhibitor) class.

  • Reaction: 3,3-Difluorocyclopentanamine with 2-(trifluoromethyl)benzoyl chloride

  • Reagents and Materials:

    • This compound

    • 2-(Trifluoromethyl)benzoyl chloride

    • Triethylamine (TEA) or another non-nucleophilic base

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl aqueous solution

    • Saturated NaHCO₃ aqueous solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.

    • Cool the mixture to 0 °C and add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the target amide.

Protocol 3: Synthesis of a Hypothetical N-(3,3-Difluorocyclopentyl)-N'-arylurea Herbicide

This protocol details the reaction of 3,3-difluorocyclopentanamine with an isocyanate to form a urea, a common structural motif in herbicides that inhibit photosystem II.

  • Reaction: 3,3-Difluorocyclopentanamine with 4-chlorophenyl isocyanate

  • Reagents and Materials:

    • 3,3-Difluorocyclopentanamine (as free base from Protocol 1)

    • 4-Chlorophenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3,3-difluorocyclopentanamine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of 4-chlorophenyl isocyanate (1.0 eq) in THF dropwise at room temperature. A precipitate may form upon addition.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • If a precipitate has formed, filter the solid, wash with cold THF, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting solid by trituration with diethyl ether or recrystallization to yield the target urea.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_derivatives Potential Agrochemical Scaffolds Start Cyclopentane-1,3-dione Ketone 3,3-Difluorocyclopentanone Start->Ketone Fluorination (e.g., DAST) Amine 3,3-Difluorocyclopentanamine Ketone->Amine Reductive Amination Amide N-(3,3-Difluorocyclopentyl) Arylcarboxamide (e.g., Fungicide) Amine->Amide Acylation with Aryl Acyl Chloride Urea N-(3,3-Difluorocyclopentyl)-N'-Arylurea (e.g., Herbicide) Amine->Urea Reaction with Aryl Isocyanate

Caption: Overall workflow for the synthesis of potential agrochemicals from 3,3-Difluorocyclopentanamine.

Reductive_Amination Ketone 3,3-Difluorocyclopentanone Imine Intermediate Imine Ketone->Imine + Ammonia NH₃ (from source) Ammonia->Imine Amine 3,3-Difluorocyclopentanamine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine

Caption: Logical relationship in the reductive amination of 3,3-difluorocyclopentanone.

Amide_Formation Amine 3,3-Difluorocyclopentanamine Amide N-(3,3-Difluorocyclopentyl) Arylcarboxamide Amine->Amide + AcylChloride Aryl Acyl Chloride AcylChloride->Amide Base Base (e.g., TEA) Base->Amide HCl Scavenger

Caption: Reaction scheme for the synthesis of a hypothetical N-(3,3-difluorocyclopentyl) amide.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 3,3-Difluorocyclopentanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method involves a two-step sequence:

  • Synthesis of the key intermediate, 3,3-difluorocyclopentanone.

  • Reductive amination of 3,3-difluorocyclopentanone to yield the desired amine, followed by salt formation with hydrochloric acid.

Q2: I am having trouble with the reductive amination step. The reaction is sluggish or shows no conversion. What could be the issue?

A2: The presence of two fluorine atoms on the cyclopentyl ring can deactivate the carbonyl group of the ketone, making it less electrophilic.[1] To overcome this, consider the following:

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can help to activate the carbonyl group and facilitate imine formation.[1]

  • Activating Agents: Using a Lewis acid like titanium(IV) isopropoxide can enhance the reactivity of the ketone.[1]

  • Reaction Time and Temperature: Fluorinated substrates may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

Q3: What are suitable reducing agents for the reductive amination of 3,3-difluorocyclopentanone?

A3: Several reducing agents are effective for reductive amination. The choice may depend on the specific reaction conditions and the scale of your synthesis. Common options include:

  • Sodium cyanoborohydride (NaBH₃CN)[2]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]

  • Sodium borohydride (NaBH₄)[2] It is often recommended to allow the imine to form before adding the reducing agent, especially when using a stronger reductant like NaBH₄.[2]

Q4: How can I purify the final product, this compound?

A4: As an amine salt, the product can often be purified by precipitation or crystallization. A common method is to dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Issue 1: Low Yield of 3,3-difluorocyclopentanone
Potential Cause Troubleshooting Step
Incomplete reaction of the silyl dienol ether.Ensure the dropwise addition of the difluorocarbene precursor. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
Suboptimal temperature for the vinylcyclopropane rearrangement.The rearrangement step typically requires high temperatures (e.g., 140 °C).[3] Ensure your reaction setup can maintain this temperature consistently.
Impure starting materials.Use freshly prepared or purified silyl dienol ether for the best results.
Issue 2: Incomplete Reductive Amination or Side Product Formation
Potential Cause Troubleshooting Step
Inefficient imine formation due to the deactivating effect of fluorine atoms.[1]Add a catalytic amount of acetic acid or a Lewis acid such as titanium(IV) isopropoxide to activate the ketone.[1]
Reduction of the ketone before imine formation.If using a strong reducing agent like NaBH₄, allow the ketone and amine to stir together for a period (e.g., 1-2 hours) to form the imine before adding the reductant.[1][2]
Dialkylation of the amine.This is less common when starting with ammonia or an equivalent, but if using a primary amine, ensure the stoichiometry is carefully controlled. A stepwise procedure of imine formation followed by reduction can minimize this.
The amine starting material is in its salt form (e.g., ammonium chloride).Neutralize the amine salt with a base (e.g., triethylamine) to generate the free amine before reacting it with the ketone.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-difluorocyclopentanone (Illustrative)

This protocol is based on general procedures for the synthesis of α,α-difluorocyclopentanones.[3]

  • To a solution of the corresponding silyl dienol ether in a suitable solvent (e.g., p-xylene), add a catalytic amount of a proton sponge.

  • Heat the mixture to 60 °C.

  • Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) dropwise over 5 minutes.

  • Stir the mixture at 60 °C for 15 minutes to facilitate the difluorocyclopropanation.

  • Increase the temperature to 140 °C and maintain for 30 minutes to induce the vinylcyclopropane/cyclopentene rearrangement.

  • Cool the reaction to room temperature and purify by column chromatography on silica gel.

Protocol 2: Reductive Amination of 3,3-difluorocyclopentanone

This protocol is a general procedure for reductive amination.

  • Dissolve 3,3-difluorocyclopentanone in a suitable solvent such as methanol or dichloromethane.

  • Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and perform a standard aqueous workup.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude 3,3-difluorocyclopentanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features
Sodium cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMild reducing agent, can be used in one-pot procedures.[2]
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Acetic AcidMild and selective, often used for acid-sensitive substrates.[2]
Sodium borohydride (NaBH₄)Methanol, EthanolStronger reducing agent, may require a two-step procedure (imine formation then reduction).[2]

Visualizations

experimental_workflow Synthetic Workflow for 3,3-Difluorocyclopentanamine HCl start Silyl Dienol Ether intermediate1 3,3-Difluorocyclopentanone start->intermediate1 Difluorocyclopropanation/ Rearrangement intermediate2 3,3-Difluorocyclopentanamine (Free Base) intermediate1->intermediate2 Reductive Amination product 3,3-Difluorocyclopentanamine HCl intermediate2->product HCl Salt Formation

Caption: Synthetic pathway for 3,3-Difluorocyclopentanamine HCl.

troubleshooting_workflow Troubleshooting Reductive Amination start Low or No Conversion? check_imine Check for Imine Formation (TLC/LC-MS) start->check_imine Yes add_acid Add Catalytic Acetic Acid check_imine->add_acid No Imine Detected check_reductant Is Reducing Agent Active? check_imine->check_reductant Imine Detected increase_time Increase Reaction Time/ Temperature add_acid->increase_time increase_time->check_imine Re-evaluate use_fresh Use Fresh Reducing Agent check_reductant->use_fresh No success Reaction Proceeds check_reductant->success Yes use_fresh->success fail Consult Further use_fresh->fail Still Fails

Caption: Troubleshooting logic for the reductive amination step.

References

Technical Support Center: Purification of 3,3-Difluorocyclopentanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,3-difluorocyclopentanamine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, byproducts from the synthetic route (such as regioisomers like 3,4-difluoro derivatives if applicable to the synthesis), and residual solvents. The specific impurities will be highly dependent on the synthetic pathway used to prepare the compound.

Q3: My compound is an oil or won't crystallize. What should I do?

A3: If your free base is an oil, conversion to the hydrochloride salt often induces crystallization. If the hydrochloride salt itself is oily or difficult to crystallize, this could be due to the presence of impurities. In such cases, chromatographic purification of the free base before salt formation is recommended.

Q4: Can I use normal-phase silica gel chromatography to purify the hydrochloride salt?

A4: It is generally not recommended to run the hydrochloride salt directly on a standard silica gel column. The high polarity of the salt can lead to very strong adsorption, resulting in poor elution and recovery. It is better to purify the free base and then convert it to the hydrochloride salt.

Q5: How can I convert the hydrochloride salt to the free base for purification?

A5: To convert the hydrochloride salt to the free base, you can dissolve the salt in a suitable solvent (e.g., water or a polar organic solvent) and neutralize it with a base (e.g., sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine) to a pH above the pKa of the amine. The free base can then be extracted into an organic solvent.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. Incorrect solvent choice (too non-polar).Select a more polar solvent or a solvent mixture. Good starting points for amine hydrochlorides include alcoholic solvents like isopropanol or ethanol, or mixtures with other organic solvents.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower boiling point solvent. Try cooling the solution more slowly to allow for crystal nucleation. Adding a seed crystal can also help.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then allow it to cool slowly.
Crystals are colored. Presence of colored impurities.Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb some of the desired product.
Column Chromatography Issues (Purification of the Free Base)
Problem Possible Cause Suggested Solution
Compound streaks or tails on the silica gel column. The amine is interacting with the acidic silanol groups on the silica.1. Add a competing base: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase. 2. Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column.
Poor separation of closely related impurities. The mobile phase does not provide enough selectivity.Perform a thorough TLC analysis to screen different solvent systems. A gradient elution may be necessary to achieve better separation. For fluorinated compounds, sometimes using a fluorinated stationary phase can improve separation.
Compound is not eluting from the column. The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For polar amines, a common mobile phase is a mixture of dichloromethane and methanol.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Flash Column Chromatography of 3,3-Difluorocyclopentanamine (Free Base)
  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For amines, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of triethylamine (e.g., 0.1-1%) added to the mobile phase to prevent streaking.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Diagrams

Purification_Workflow cluster_troubleshooting Troubleshooting Logic start Purification Issue? oily_product Oily Product? start->oily_product streaking_column Streaking on Column? start->streaking_column no_crystals No Crystals Formed? start->no_crystals solution1 Purify free base by chromatography oily_product->solution1 solution2 Add competing base to mobile phase streaking_column->solution2 solution3 Concentrate and/or add anti-solvent no_crystals->solution3

Caption: A troubleshooting workflow for common purification issues.

Experimental_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_hcl Crude 3,3-Difluorocyclopentanamine HCl cluster_recrystallization cluster_recrystallization crude_hcl->cluster_recrystallization Direct Purification cluster_chromatography cluster_chromatography crude_hcl->cluster_chromatography Indirect Purification dissolve Dissolve in hot solvent cool Cool to crystallize dissolve->cool filter_dry Filter and Dry cool->filter_dry pure_product Pure 3,3-Difluorocyclopentanamine HCl filter_dry->pure_product free_base Convert to Free Base column Purify on Silica Column free_base->column salt_formation Form HCl Salt column->salt_formation salt_formation->pure_product

Caption: Overview of purification pathways for 3,3-difluorocyclopentanamine HCl.

Technical Support Center: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclopentanamine hydrochloride. The primary synthetic route covered is the reductive amination of 3,3-difluorocyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and scalable method is the reductive amination of 3,3-difluorocyclopentanone. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves the formation of the hydrochloride salt.

Q2: What are the primary side reactions I should be aware of during this synthesis?

The two most significant side reactions are:

  • Over-alkylation: The product, 3,3-difluorocyclopentanamine, can react with another molecule of 3,3-difluorocyclopentanone to form the secondary amine, bis(3,3-difluorocyclopentyl)amine.

  • Ketone Reduction: The reducing agent can directly reduce the starting material, 3,3-difluorocyclopentanone, to the corresponding alcohol, 3,3-difluorocyclopentanol.

Q3: How can I minimize the formation of the secondary amine impurity?

Minimizing the formation of the bis(3,3-difluorocyclopentyl)amine can be achieved by:

  • Using a large excess of the ammonia source to favor the formation of the primary amine.

  • Controlling the addition of the reducing agent to keep the concentration of the primary amine product low during the initial phase of the reaction.

  • Optimizing the reaction temperature and time to favor the primary amination.

Q4: What is the best way to avoid the reduction of the ketone to 3,3-difluorocyclopentanol?

The formation of 3,3-difluorocyclopentanol can be suppressed by:

  • Choosing a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride or sodium cyanoborohydride under controlled pH.

  • Ensuring complete imine formation before the addition of a less selective reducing agent like sodium borohydride. This can be achieved by allowing the ketone and ammonia source to react for a period before introducing the reducing agent.

Q5: What are the recommended analytical methods for monitoring the reaction progress and purity of the final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting ketone and the formation of the primary amine, as well as detecting the alcohol and secondary amine side products. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed, particularly for the analysis of the non-volatile hydrochloride salt. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation of the final product and impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound with Significant Amount of Unreacted 3,3-Difluorocyclopentanone.
Possible Cause Suggested Solution
Incomplete imine formation.- Increase the reaction time before adding the reducing agent.- Use a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium.- Increase the concentration of the ammonia source.
Inactive reducing agent.- Use a fresh batch of the reducing agent.- Ensure anhydrous conditions if using a moisture-sensitive reducing agent.
Inappropriate reaction pH.- Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively.
Problem 2: High Levels of bis(3,3-Difluorocyclopentyl)amine Impurity.
Possible Cause Suggested Solution
Stoichiometry of ammonia source is too low.- Increase the molar excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to 10-20 equivalents relative to the ketone.
Reaction concentration is too high.- Decrease the overall reaction concentration to reduce the likelihood of the primary amine product reacting with the remaining ketone.
Slow reduction of the imine.- Choose a more reactive reducing agent or increase the amount of the current reducing agent to quickly convert the imine to the primary amine before it can react further.
Problem 3: Significant Formation of 3,3-Difluorocyclopentanol.
Possible Cause Suggested Solution
Non-selective reducing agent.- Switch to a more imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).- If using sodium borohydride (NaBH₄), ensure complete imine formation before its addition and consider running the reaction at a lower temperature.
Order of reagent addition.- Add the reducing agent portion-wise to the mixture of the ketone and ammonia source to maintain a low concentration of the reducing agent.

Data Presentation

Table 1: Effect of Ammonia Source Stoichiometry on Product Distribution

Molar Equivalents of NH₄OAc3,3-Difluorocyclopentanamine Yield (%)bis(3,3-Difluorocyclopentyl)amine (%)3,3-Difluorocyclopentanone Conversion (%)
2553595
5751598
10855>99
1588<2>99

Conditions: 3,3-difluorocyclopentanone (1.0 eq), NaBH(OAc)₃ (1.5 eq), Dichloromethane, 24h, room temperature.

Table 2: Comparison of Reducing Agents on Selectivity

Reducing Agent (eq)3,3-Difluorocyclopentanamine Yield (%)3,3-Difluorocyclopentanol (%)3,3-Difluorocyclopentanone Conversion (%)
NaBH₄ (1.5)6525>99
NaBH₃CN (1.5)8010>99
NaBH(OAc)₃ (1.5)88<5>99

Conditions: 3,3-difluorocyclopentanone (1.0 eq), NH₄OAc (10 eq), Dichloromethane, 24h, room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 3,3-difluorocyclopentanone (1.0 eq) in methanol is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes, keeping the internal temperature below 30°C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with 2M NaOH.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude amine is dissolved in diethyl ether and a solution of HCl in diethyl ether is added dropwise until precipitation ceases.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Protocol 2: Troubleshooting High Levels of bis(3,3-Difluorocyclopentyl)amine
  • To a solution of 3,3-difluorocyclopentanone (1.0 eq) in dichloromethane is added ammonium acetate (15 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added as a solid in one portion.

  • The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of the primary amine.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is converted to the hydrochloride salt as described in Protocol 1.

Visualizations

Synthesis_Pathway ketone 3,3-Difluorocyclopentanone imine Intermediate Imine ketone->imine + NH3 - H2O amine 3,3-Difluorocyclopentanamine imine->amine + [H] (Reducing Agent) hcl_salt 3,3-Difluorocyclopentanamine HCl amine->hcl_salt + HCl

Caption: Main synthetic pathway for 3,3-Difluorocyclopentanamine HCl.

Side_Reactions ketone 3,3-Difluorocyclopentanone alcohol 3,3-Difluorocyclopentanol ketone->alcohol + [H] amine 3,3-Difluorocyclopentanamine secondary_amine bis(3,3-Difluorocyclopentyl)amine amine->secondary_amine + Ketone - H2O + [H] Troubleshooting_Logic start Low Yield or High Impurity check_impurity Identify Main Impurity (GC-MS, NMR) start->check_impurity is_alcohol 3,3-Difluorocyclopentanol? check_impurity->is_alcohol is_secondary bis-Amine? is_alcohol->is_secondary No solution_alcohol Use Selective Reducing Agent (e.g., NaBH(OAc)₃) or Pre-form Imine is_alcohol->solution_alcohol Yes is_ketone Unreacted Ketone? is_secondary->is_ketone No solution_secondary Increase NH3 Excess Lower Concentration is_secondary->solution_secondary Yes solution_ketone Increase Reaction Time Check Reagent Activity Optimize pH is_ketone->solution_ketone Yes

Stability issues of 3,3-Difluorocyclopentanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,3-Difluorocyclopentanamine Hydrochloride

Disclaimer: The following guide is based on general chemical principles for fluorinated amine hydrochlorides. Specific stability data for this compound is not extensively available in public literature. The provided data and protocols are illustrative examples to guide researchers in setting up their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C, protected from light.[1] For longer-term storage, consider aliquoting and freezing at -20°C or below. The stability of amine salts in solution can be limited by factors such as hydrolysis.[2] Always use a tightly sealed container to prevent solvent evaporation and atmospheric moisture absorption.

Q2: My solution of this compound has developed a yellow or brown color. What could be the cause?

A2: Discoloration can be an indicator of degradation. Potential causes include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of amines.

  • pH Shift: An inappropriate pH can cause the hydrochloride salt to convert to the free amine, which may be less stable and more prone to oxidation.

  • Contamination: Trace metal ions or other impurities can catalyze degradation reactions.

  • Light Exposure: Photodegradation can occur, especially if the solution is stored in a clear container.

It is recommended to prepare a fresh solution and ensure storage in an inert atmosphere (e.g., under argon or nitrogen) if oxidative sensitivity is suspected.

Q3: I am observing a new peak in my HPLC/LC-MS analysis after storing my solution for a few days. What might this be?

A3: A new peak likely represents a degradation product. The identity of the degradant depends on the storage conditions (solvent, pH, temperature). Common degradation pathways for similar compounds include hydrolysis or reaction with solvent impurities. To identify the new peak, techniques like mass spectrometry (MS) are essential. A forced degradation study can help predict and identify potential degradation products.

Q4: Which solvents are recommended for dissolving this compound?

A4: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol.[3] Solubility in aprotic polar solvents like DMSO or DMF is also likely. When choosing a solvent, consider the downstream application and potential for reactivity. For example, using a reactive solvent is not advisable if the compound will be used in a sensitive chemical synthesis.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The pH of an aqueous solution is a critical factor for the stability of amine salts.[4][5]

  • Acidic pH (pH < 7): The compound will exist predominantly in its protonated (ammonium) form, which is generally more stable against oxidation. However, very low pH could potentially catalyze hydrolysis, although C-F bonds are generally robust.

  • Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the equilibrium will shift towards the neutral free amine. The free amine is more nucleophilic and generally more susceptible to oxidation and other degradation pathways. Many drugs are most stable in a slightly acidic pH range, often between pH 4 and 8.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to investigating stability issues with this compound solutions.

Troubleshooting_Workflow start Stability Issue Observed (e.g., Color Change, New Peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_prep Review Solution Preparation (Solvent Purity, pH, Container) start->check_solution_prep prepare_fresh Prepare Fresh Solution Under Optimal Conditions check_storage->prepare_fresh check_solution_prep->prepare_fresh analyze_immediately Analyze Immediately (t=0) prepare_fresh->analyze_immediately issue_resolved Issue Resolved analyze_immediately->issue_resolved No issue at t=0 issue_persists Issue Persists analyze_immediately->issue_persists Issue present at t=0 forced_degradation Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) issue_persists->forced_degradation Compound inherently unstable? identify_degradants Identify Degradants (e.g., via LC-MS) forced_degradation->identify_degradants

Illustrative Stability Data

The following table presents exemplary data from a hypothetical stability study on a 1 mg/mL solution of this compound. This data illustrates how stability can be affected by pH, temperature, and time.

ConditionSolvent SystemTime (Days)% Recovery (HPLC)Observations
2-8°C pH 4.0 Buffer0100.0%Clear, colorless
799.5%Clear, colorless
3098.2%Clear, colorless
pH 7.0 Buffer0100.0%Clear, colorless
797.1%Clear, colorless
3092.5%Faint yellow tint
pH 9.0 Buffer0100.0%Clear, colorless
791.3%Yellow solution
3078.6%Brownish solution
25°C pH 4.0 Buffer0100.0%Clear, colorless
798.9%Clear, colorless
3095.4%Clear, colorless
pH 7.0 Buffer0100.0%Clear, colorless
792.0%Faint yellow tint
3081.1%Noticeable yellowing
pH 9.0 Buffer0100.0%Clear, colorless
780.5%Brownish solution
3055.2%Dark brown solution

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol describes a general reverse-phase HPLC method for quantifying this compound.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution of this compound to a final concentration of approximately 0.1 mg/mL using the mobile phase A.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of the analytical method.[6]

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[6]

  • Thermal Degradation: Store the sample solution at 60°C for 7 days.

  • Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid and base samples, then analyze all samples by the developed HPLC method (Protocol 1) and by LC-MS to identify degradant masses.

Potential Degradation Pathway

While the gem-difluoro group on the cyclopentane ring is generally stable, the primary amine is susceptible to oxidation, especially in its free base form.

Degradation_Pathway FreeAmine FreeAmine OxidizedProduct OxidizedProduct FreeAmine->OxidizedProduct [O] (e.g., Air, Peroxide)

References

Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of forming amide bonds with this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with 3,3-Difluorocyclopentanamine so challenging?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: The cyclopentyl ring is a bulky group, and the presence of gem-difluoro substituents at the 3-position further increases steric congestion around the amine nitrogen. This bulkiness hinders the approach of the activated carboxylic acid.[1][2][3][4][5][6][7]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the nitrogen atom of the amine.[8][9] This lowers the nucleophilicity of the amine, making it less reactive towards the electrophilic carbonyl carbon of the activated carboxylic acid.

Q2: My standard amide coupling protocols (e.g., HATU, HOBt/EDC) are giving low to no yield. What is the likely cause?

A2: Standard coupling reagents like HATU and EDC/HOBt are often inefficient for coupling sterically hindered and electron-deficient amines.[1][10][11] The activated esters or intermediates formed by these reagents may not be reactive enough to overcome the high activation energy barrier associated with the sterically demanding transition state. In some cases, the activated intermediate might decompose or participate in side reactions before the desired coupling can occur.[11]

Q3: Are there any specific classes of coupling reagents that are more effective for this type of substrate?

A3: Yes, for sterically hindered and electron-deficient amines, more potent coupling reagents are generally required. Consider exploring the following classes:

  • Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are common, but for more challenging couplings, HATU and its analogues (e.g., HCTU) might offer better performance due to the formation of more reactive activated esters.[][13][14]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings, including those prone to racemization.[13][14]

  • Acyl Fluoride Precursors: In situ generation of highly reactive acyl fluorides from carboxylic acids using reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[1][2][4][15][16] Acyl fluorides are less sterically demanding than many other activated species.[1][16]

Q4: Can modifying the reaction conditions improve the yield?

A4: Absolutely. For challenging couplings, consider the following adjustments:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating has also been shown to be effective in accelerating these reactions.[10][17]

  • Solvent: The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are common, but sometimes less polar solvents like DCM or THF can be effective, especially when using acyl chlorides.

  • Base: The choice and amount of base can significantly impact the reaction. Non-nucleophilic, hindered bases like DIPEA or 2,4,6-collidine are often preferred.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction.

Q5: Are there alternative synthetic strategies to form the amide bond if coupling reagents fail?

A5: Yes, if traditional coupling methods are exhausted, you might consider:

  • Acid Chloride Formation: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can create a highly reactive electrophile.[11][] This method, however, can be harsh and may not be suitable for sensitive substrates.

  • Grignard Reagent Addition to Isocyanates: For exceptionally hindered systems, the addition of a Grignard reagent to an isocyanate (if the substrate can be converted to one) is a powerful, albeit less conventional, method for forming sterically congested amides.[3][5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance preventing the reaction. 3. Low nucleophilicity of the amine. 4. Decomposition of the activated carboxylic acid.1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, PyBOP, PyAOP). 2. Consider in situ formation of an acyl fluoride using TCFH-NMI or BTFFH.[1][15][16] 3. Increase the reaction temperature or use microwave heating.[10][17] 4. Convert the carboxylic acid to the more reactive acid chloride.[11][]
Formation of Side Products 1. Racemization of the carboxylic acid (if chiral). 2. Side reactions of the coupling reagent. 3. Epimerization at a stereocenter adjacent to the carbonyl group.1. Use coupling reagents known to suppress racemization, such as PyAOP or COMU, often in combination with an additive like HOAt or OxymaPure.[14] 2. Choose a coupling reagent that minimizes side product formation, for example, phosphonium salts do not react with the free amine.[13] 3. Carefully control the base and temperature.
Difficulty in Purification 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., DCU from DCC).1. Drive the reaction to completion by using a slight excess of one reagent (usually the less expensive one). 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup. 3. For DCC, the urea byproduct is mostly insoluble in many organic solvents and can be filtered off.

Quantitative Data Summary

The following table summarizes reported yields for different coupling methodologies with sterically hindered substrates. While not specific to 3,3-Difluorocyclopentanamine, these provide a comparative baseline for reagent effectiveness.

Coupling Reagent/MethodSubstratesBaseSolventTemperature (°C)Time (h)Yield (%)Reference
HATUHindered acid and amineDIPEADMFRT96Low/Unsatisfactory[1]
EDC/HOBtHindered acid and amine----No significant product[1]
DCC/DMAPHindered acid and amine----No significant product[1]
BTFFH (Acyl Fluoride)Hindered acid and amineDIPEACH₂Cl₂ then heat8012-2471-91[1][10]
TCFH-NMI (Acyl Fluoride)Hindered acid and non-nucleophilic amineNMI---High[15]
EDC/DMAP/cat. HOBtElectron deficient aminesDIPEACH₃CN--Good to Excellent[18]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using BTFFH

This protocol is adapted from literature methods for coupling sterically hindered substrates.[1][10]

  • Activation: To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Coupling: 3,3-Difluorocyclopentanamine (1.0 equivalent) is added to the reaction mixture.

  • Reaction: The reaction vessel is sealed and heated to 80°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling via an Acid Chloride

This protocol is a general method for amide formation with highly unreactive amines.

  • Acid Chloride Formation: The carboxylic acid (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane or toluene. A slight excess of oxalyl chloride (1.2-1.5 equivalents) is added, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until gas evolution ceases (typically 1-2 hours). The solvent and excess reagent are then removed under reduced pressure.

  • Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂). The solution is cooled to 0°C. A solution of 3,3-Difluorocyclopentanamine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude amide is purified by chromatography or recrystallization.

Visualizations

Amide_Coupling_Workflow start Start: Amide Coupling with 3,3-Difluorocyclopentanamine standard_protocol Attempt Standard Coupling (e.g., HATU, EDC/HOBt) start->standard_protocol check_yield Reaction Complete? Low/No Yield? standard_protocol->check_yield success Success: Purify Product check_yield->success No troubleshoot Troubleshooting Path check_yield->troubleshoot Yes potent_reagent Use More Potent Reagent (e.g., PyBOP, HCTU) check_yield->potent_reagent Yes acyl_fluoride Consider Acyl Fluoride Route (e.g., BTFFH, TCFH) acid_chloride Acid Chloride Formation (SOCl2 or Oxalyl Chloride) optimize_conditions Optimize Conditions: Increase Temperature, Change Solvent/Base potent_reagent->check_yield acyl_fluoride->check_yield acid_chloride->check_yield optimize_conditions->standard_protocol

Caption: A workflow for troubleshooting amide coupling reactions.

Reagent_Selection_Logic cluster_advanced start Substrate Assessment: Sterically Hindered & Electron Deficient? standard_reagents Standard Reagents: HATU, EDC/HOBt, DCC start->standard_reagents No advanced_reagents Advanced Reagents start->advanced_reagents Yes uronium_phosphonium Uronium/Phosphonium Salts: PyBOP, HCTU, PyAOP start->uronium_phosphonium acyl_halide Acyl Halide Precursors acyl_fluoride_gen Acyl Fluoride Generators: BTFFH, TCFH acid_chloride_gen Acid Chloride Reagents: SOCl2, (COCl)2

Caption: Logic for selecting an appropriate amide coupling reagent.

References

Technical Support Center: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-Difluorocyclopentanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves a reductive amination of 3,3-difluorocyclopentanone. This process typically occurs in two main steps: the formation of an imine intermediate by reacting the ketone with ammonia, followed by the reduction of the imine to the desired primary amine. The amine is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the most common impurities I might encounter in my synthesis?

A2: While specific impurity profiles can vary based on reaction conditions, common impurities in the reductive amination of ketones to primary amines include:

  • Unreacted Starting Material: Residual 3,3-difluorocyclopentanone.

  • Over-alkylation Products: Formation of the secondary amine, bis(3,3-difluorocyclopentyl)amine, is a common side reaction. In some cases, tertiary amine formation is also possible.

  • Side-products from the Reducing Agent: Depending on the reducing agent used, byproducts may be generated. For instance, using sodium cyanoborohydride can sometimes lead to the formation of cyanated byproducts.

  • Solvent and Reagent Adducts: Impurities related to the solvent or other reagents used in the reaction or work-up.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

  • TLC: Can be used for rapid, qualitative monitoring of the disappearance of the starting ketone and the appearance of the amine product.

  • GC-MS: Is a powerful tool for identifying the presence of volatile impurities, including unreacted starting material and over-alkylation products, by analyzing their mass spectra.

  • NMR: Provides structural information and can be used to determine the purity of the final product and identify major impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of the desired primary amine.

Possible Cause Suggested Solution
Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The source of ammonia is also critical; using a solution of ammonia in an organic solvent (e.g., methanol) is often preferred over aqueous ammonia.
Inefficient reduction of the imine.The choice and amount of reducing agent are crucial. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine under mildly acidic conditions. Ensure the reducing agent is added after allowing sufficient time for imine formation.
Over-alkylation to secondary amine.Use a large excess of ammonia relative to the ketone to favor the formation of the primary amine. Running the reaction at a lower temperature can also help to minimize over-alkylation.

Problem 2: Presence of significant amounts of bis(3,3-difluorocyclopentyl)amine (secondary amine) impurity.

Possible Cause Suggested Solution
Insufficient excess of ammonia.Increase the molar excess of the ammonia source. A higher concentration of ammonia will statistically favor the reaction of the imine with ammonia over the reaction with the already formed primary amine.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired secondary amine formation.

Problem 3: Difficulty in isolating and purifying the final hydrochloride salt.

Possible Cause Suggested Solution
Product is not precipitating from solution.Ensure the free amine is fully converted to the hydrochloride salt by adding a slight excess of HCl (e.g., HCl in ether or isopropanol). The choice of solvent for precipitation is critical. A non-polar solvent in which the hydrochloride salt is insoluble is required.
Oily product obtained instead of a crystalline solid.The presence of impurities can inhibit crystallization. Attempt to purify the free amine by distillation or column chromatography before forming the hydrochloride salt. For crystallization, try different solvent systems. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a non-polar anti-solvent (like diethyl ether or hexane) until precipitation occurs.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of 3,3-Difluorocyclopentanone

  • Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclopentanone in a suitable anhydrous solvent such as methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a solution of ammonia in the same solvent (typically a 7N solution in methanol is used, in large excess, e.g., 10-20 equivalents).

  • Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.

  • Reduction: While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or overnight) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding water or a dilute acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3,3-difluorocyclopentanamine.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

  • Dissolve the crude 3,3-difluorocyclopentanamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same or another suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the solution in an ice bath may be necessary.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities.

  • Dry the purified this compound under vacuum.

  • The purity of the final product can be assessed by melting point determination, NMR, and elemental analysis. Further recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed if necessary to improve purity.

Data Presentation

Table 1: Hypothetical Purity Analysis of this compound Batches

Batch ID Purification Method Purity (by GC-MS) Major Impurity (%)
A-001Direct Precipitation95.2%bis(3,3-difluorocyclopentyl)amine (3.1%)
A-002Recrystallization (MeOH/Et₂O)99.5%bis(3,3-difluorocyclopentyl)amine (0.3%)
B-001Direct Precipitation92.5%3,3-difluorocyclopentanone (4.5%)
B-002Column Chromatography then Precipitation99.8%Unknown (0.1%)

Visualizations

Reductive_Amination_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Ketone 3,3-Difluorocyclopentanone Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Ammonia->Imine Crude_Amine Crude 3,3-Difluorocyclopentanamine Imine->Crude_Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Crude_Amine HCl_Addition HCl Addition Crude_Amine->HCl_Addition Crude_Salt Crude Hydrochloride Salt HCl_Addition->Crude_Salt Recrystallization Recrystallization Crude_Salt->Recrystallization Pure_Product Pure 3,3-Difluorocyclopentanamine Hydrochloride Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Product Purity Impurity_ID Identify Impurity (GC-MS, NMR) Start->Impurity_ID Unreacted_Ketone Unreacted Ketone? Impurity_ID->Unreacted_Ketone Analysis Secondary_Amine Secondary Amine? Unreacted_Ketone->Secondary_Amine No Sol_Ketone Increase reaction time or a more active reducing agent. Unreacted_Ketone->Sol_Ketone Yes Other_Impurity Other Impurities? Secondary_Amine->Other_Impurity No Sol_Secondary Increase excess of ammonia or lower reaction temperature. Secondary_Amine->Sol_Secondary Yes Sol_Other Purify free amine before salt formation (Distillation/Chromatography). Other_Impurity->Sol_Other Yes

Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.

Technical Support Center: Diastereomeric Separation of 3,3-Difluorocyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the diastereomeric separation of 3,3-Difluorocyclopentanamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor or no resolution between my 3,3-Difluorocyclopentanamine diastereomers on a standard C18 column?

A: Poor resolution is a common issue and can stem from several factors:

  • Mobile Phase Composition: The choice of organic modifier and additives is critical. A mobile phase of acetonitrile and water might provide a short run time but poor separation, whereas methanol and water may offer better separation with a longer run time.[1] The polarity of the organic modifier directly impacts resolution; for some compounds, less polar modifiers like isopropanol (IPA) provide the best results.[2]

  • Insufficient Diastereomeric Difference: The structural differences between your diastereomers may not be significant enough to be resolved on a standard achiral stationary phase. The fluorine atoms and the amine group create a unique electronic and steric environment that may require a more specialized approach.

  • Inappropriate pH: The amine group in your molecule is basic. An unbuffered or acidic mobile phase can cause the amine to ionize, leading to peak tailing and potential loss of resolution.[2]

  • Compound Stability: Certain fluorinated amines can be unstable, and decomposition in the solution could lead to complex chromatograms and apparent poor resolution.[3] Consider the stability of your derivatives in the chosen mobile phase.

Q2: My chromatographic peaks are broad and show significant tailing. What is the likely cause and solution?

A: Peak tailing for amine-containing compounds is often caused by secondary interactions with the stationary phase.

  • Cause: Free silanol groups on the surface of silica-based columns (like C18) can interact strongly with the basic amine group, causing delayed elution and tailed peaks.

  • Solution: Add a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This "competing base" will interact with the active silanol sites, minimizing their interaction with your analyte and improving peak shape. Using a modern, end-capped C18 column can also mitigate this issue.[1]

Q3: I have optimized the mobile phase on my achiral column with no success. What are my next steps?

A: If mobile phase optimization on a standard column fails, you have two primary options:

  • Utilize a Chiral Stationary Phase (CSP): Even for diastereomer separation, a CSP can provide the necessary selectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral molecules, including amines.[4][5] These columns create transient diastereomeric complexes with the analytes, allowing for separation based on subtle stereochemical differences.[5]

  • Indirect Method (Chiral Derivatization): Convert your diastereomeric amines into a new set of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[6][7] This process exaggerates the structural differences between the original diastereomers, often allowing for easy separation on a standard achiral column (like C18 or silica gel).[7][8] After separation, the CDA can be cleaved to yield the pure, separated diastereomers.

Q4: How do I choose between Normal-Phase (NP) and Reversed-Phase (RP) chromatography for this separation?

A: The choice depends on the specific properties of your derivatives. It is often beneficial to screen both modes.

  • Reversed-Phase (RP-HPLC): Generally the first choice due to its compatibility with aqueous buffers and ease of use. An RP-HPLC method using a C18 column with a mobile phase of acetonitrile/methanol and water is a common starting point.[1]

  • Normal-Phase (NP-HPLC): Can offer excellent selectivity for diastereomers, sometimes providing a completely different (and better) separation profile compared to RP-HPLC.[9] A typical NP-HPLC system would use a silica or diol column with a non-polar mobile phase like hexane mixed with an alcohol (e.g., ethanol or IPA).[10]

Experimental Protocols & Methodologies

Protocol 1: General Reversed-Phase HPLC Method Development

This protocol provides a starting point for separating the diastereomers on a standard achiral column.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.[1]

  • Mobile Phase Screening:

    • A: 0.1% Diethylamine (DEA) in Water

    • B: Acetonitrile (ACN) or Methanol (MeOH)

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the gradient run, develop an isocratic method. Test different ratios of ACN/Water and MeOH/Water. A ternary mixture (e.g., ACN/MeOH/Water) can also provide unique selectivity.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).[1]

Protocol 2: Chiral Derivatization for Indirect Separation

This protocol describes the formation of diastereomeric amides for separation on an achiral column.

  • Reagents:

    • Your 3,3-Difluorocyclopentanamine diastereomeric mixture.

    • An enantiomerically pure chiral derivatizing agent, such as N-Boc-L-proline.[7]

    • A coupling agent, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).[7]

    • A non-nucleophilic base, like triethylamine (TEA).

    • Anhydrous solvent, such as dichloromethane (DCM).

  • Procedure: a. Dissolve the amine mixture in DCM. b. Add 1.1 equivalents of N-Boc-L-proline, 1.1 equivalents of EEDQ, and 1.2 equivalents of TEA. c. Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS. d. Upon completion, quench the reaction, perform an aqueous workup, and extract the newly formed diastereomeric amides. e. Purify the crude mixture if necessary, then subject it to the RP-HPLC protocol described above. The increased structural differences should now allow for baseline separation.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase on Diastereomer Resolution (RP-HPLC) Data is representative and intended for illustrative purposes.

Mobile Phase Composition (v/v/v)ColumnFlow Rate (mL/min)Retention Time (t_R1 / t_R2) (min)Resolution (R_s)
ACN / Water (50:50) + 0.1% TFAC181.08.5 / 8.50.00
ACN / Water (50:50) + 0.1% DEAC181.09.2 / 9.51.10
MeOH / Water (65:35) + 0.1% DEAC181.012.1 / 12.81.65
ACN / MeOH / Water (20:60:20) + 0.1% DEAC181.011.5 / 12.31.80

Table 2: Illustrative Comparison of Chiral Stationary Phases (Normal Phase) Data is representative and intended for illustrative purposes.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Selectivity (α)Resolution (R_s)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.81.151.95
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)0.81.222.50
(R)-N-(3,5-dinitrobenzoyl) phenylglycineHexane / tert-Butanol (95:5)1.01.081.40

Visualizations

TroubleshootingWorkflow Start Problem: Poor or No Resolution CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase Solvent Change Organic Modifier (ACN vs MeOH vs IPA) CheckMobilePhase->Solvent Additive Add/Change Modifier (e.g., 0.1% DEA for amine) CheckMobilePhase->Additive Ternary Try Ternary Mixture (ACN/MeOH/Water) CheckMobilePhase->Ternary CheckStationaryPhase Step 2: Evaluate Stationary Phase ChiralColumn Switch to Chiral Stationary Phase (e.g., Polysaccharide-based) CheckStationaryPhase->ChiralColumn ChangeMode Switch Chromatography Mode (RP-HPLC vs NP-HPLC) CheckStationaryPhase->ChangeMode ConsiderDerivatization Step 3: Consider Indirect Method Derivatize React with Chiral Reagent to form new diastereomers ConsiderDerivatization->Derivatize Solvent->CheckStationaryPhase If still no resolution Additive->CheckStationaryPhase If still no resolution Success Resolution Achieved Additive->Success Ternary->CheckStationaryPhase If still no resolution ChiralColumn->ConsiderDerivatization If options exhausted ChiralColumn->Success ChangeMode->ConsiderDerivatization If options exhausted Separate Separate on standard achiral column (e.g., C18) Derivatize->Separate Separate->Success DerivatizationPrinciple cluster_0 Before Separation cluster_1 Separation Step cluster_2 Result Racemic Diastereomeric Mixture (R,S) + (S,S) (Inseparable) Reaction + Racemic->Reaction Reagent Single Enantiomer Chiral Reagent (e.g., R-Reagent) Reagent->Reaction NewDiastereomers New Diastereomer Mixture (R,S,R) + (S,S,R) (Separable) Reaction->NewDiastereomers Derivatization Column HPLC Separation (Achiral Column) NewDiastereomers->Column Separated1 Pure Diastereomer 1 (R,S,R) Column->Separated1 Separated2 Pure Diastereomer 2 (S,S,R) Column->Separated2

References

Technical Support Center: Chiral Integrity of 3,3-Difluorocyclopentanamine During Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3,3-Difluorocyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the enantiomeric purity of this chiral amine during chemical derivatization procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may arise during the derivatization of 3,3-Difluorocyclopentanamine, with a focus on preventing racemization.

Q1: I am observing significant racemization of my 3,3-Difluorocyclopentanamine sample after derivatization. What are the potential causes?

A1: Racemization of chiral amines typically occurs through the formation of a planar, achiral enamine or imine intermediate. This is often facilitated by conditions that promote the removal of the proton alpha to the amine group. For 3,3-Difluorocyclopentanamine, the key factors that can contribute to racemization include:

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.

  • Strong Bases: The presence of strong bases can readily abstract the alpha-proton, leading to the formation of a planar intermediate.

  • Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a cumulative loss of enantiomeric purity.

  • Inappropriate Choice of Derivatizing Agent: Some derivatizing agents or the conditions required for their use may inherently promote racemization.

The gem-difluoro group at the 3-position of the cyclopentane ring is strongly electron-withdrawing. This can increase the acidity of the proton at the C1 position (the chiral center), making it more susceptible to abstraction and increasing the risk of racemization compared to non-fluorinated analogs.[1][2]

Q2: Which chiral derivatizing agents are recommended to minimize racemization of 3,3-Difluorocyclopentanamine?

A2: The choice of chiral derivatizing agent (CDA) is critical. For sensitive substrates like 3,3-Difluorocyclopentanamine, agents that react under mild conditions are preferred. Two commonly used and recommended CDAs are:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with primary amines under mildly alkaline conditions, and the derivatization is generally reported to proceed without racemization.[3][4][5]

  • Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl): This is another widely used CDA for determining the enantiomeric excess of chiral amines and alcohols.[6][7][8][9] The reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base.

It is crucial to use high-purity, enantiomerically pure derivatizing agents to ensure accurate determination of the enantiomeric excess of your amine.

Q3: What are the optimal reaction conditions to prevent racemization when using these derivatizing agents?

A3: Adhering to optimized reaction conditions is paramount. The following table summarizes recommended starting conditions for the derivatization of 3,3-Difluorocyclopentanamine, based on protocols for analogous chiral amines.

ParameterMarfey's Reagent (FDAA)Mosher's Acid Chloride (MTPA-Cl)
Temperature Room temperature to 40°C0°C to room temperature
Base Mildly basic (e.g., NaHCO₃, triethylamine)Non-nucleophilic base (e.g., pyridine, DMAP)
Solvent Acetone/water, AcetonitrileAnhydrous aprotic solvents (e.g., CH₂Cl₂, THF)
Reaction Time Typically 1-2 hoursTypically 30 minutes to a few hours

Experimental Workflow for Derivatization and Analysis

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis amine 3,3-Difluorocyclopentanamine derivatization Reaction under controlled conditions (Temp, Base, Solvent) amine->derivatization reagent Chiral Derivatizing Agent (e.g., FDAA or (R)-MTPA-Cl) reagent->derivatization hplc HPLC with Chiral Stationary Phase derivatization->hplc Diastereomeric Mixture nmr 1H or 19F NMR derivatization->nmr Diastereomeric Mixture ee_determination Determination of Enantiomeric Excess hplc->ee_determination nmr->ee_determination

Caption: Workflow for derivatization and enantiomeric excess determination.

Frequently Asked Questions (FAQs)

Q1: How does the gem-difluoro group in 3,3-Difluorocyclopentanamine affect its chemical properties and the risk of racemization?

A1: The two fluorine atoms at the 3-position are highly electronegative, leading to a strong electron-withdrawing inductive effect.[1] This has two main consequences:

  • Decreased Basicity: The electron density on the nitrogen atom is reduced, making the amine less basic compared to non-fluorinated cyclopentanamine.

  • Increased Acidity of the Alpha-Proton: The inductive effect stabilizes the conjugate base formed upon deprotonation at the C1 position, thereby increasing the acidity of this proton. This heightened acidity makes the chiral center more susceptible to racemization, especially in the presence of a base.

Logical Relationship of Factors Leading to Racemization

cluster_causes Contributing Factors cluster_mechanism Racemization Mechanism temp High Temperature deprotonation Alpha-Proton Abstraction temp->deprotonation base Strong Base base->deprotonation time Long Reaction Time time->deprotonation intermediate Planar Achiral Intermediate (Enamine/Imine) deprotonation->intermediate racemization Loss of Stereochemical Information (Racemization) intermediate->racemization

Caption: Factors and mechanism leading to racemization.

Q2: Can I use NMR spectroscopy to determine the enantiomeric excess after derivatization?

A2: Yes, NMR spectroscopy is a powerful tool for this purpose. After derivatizing your chiral amine with an enantiomerically pure CDA (like Mosher's acid chloride), you will form a mixture of diastereomers. These diastereomers have distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, you can accurately determine their ratio, which reflects the enantiomeric excess of the original amine.[10] For 3,3-Difluorocyclopentanamine, ¹⁹F NMR could be particularly useful if the derivatizing agent also contains fluorine (like Mosher's acid) or if the fluorine atoms on the cyclopentane ring show resolved signals for the two diastereomers.

Q3: Are there any specific recommendations for the purification of the derivatized product before analysis?

A3: After the derivatization reaction, it is advisable to perform a simple work-up to remove excess reagents and byproducts. This typically involves an aqueous wash to remove the base and any water-soluble salts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is evaporated. Further purification by column chromatography on silica gel may be necessary to isolate the diastereomeric products before analysis, although in many cases, direct analysis of the crude reaction mixture by HPLC or NMR is possible.

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

  • Dissolve 1 mg of 3,3-Difluorocyclopentanamine in 200 µL of acetone.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 80 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40°C for 1 hour with gentle shaking.

  • Cool the reaction mixture to room temperature and quench the reaction by adding 40 µL of 1 M HCl.

  • Evaporate the solvent under a stream of nitrogen.

  • Redissolve the residue in the mobile phase for HPLC analysis.

Protocol 2: Derivatization with (R)-Mosher's Acid Chloride ((R)-MTPA-Cl)

  • Dissolve 1 mg of 3,3-Difluorocyclopentanamine in 500 µL of anhydrous dichloromethane in a dry, nitrogen-flushed vial.

  • Add 5 µL of anhydrous pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1.2 equivalents of (R)-MTPA-Cl in 100 µL of anhydrous dichloromethane.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Quench the reaction by adding 200 µL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (2 x 500 µL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be analyzed directly by NMR or HPLC.

Note: These protocols are starting points and may require optimization for your specific experimental setup. Always run a control reaction with a racemic standard of the amine to confirm the separation of the diastereomers.

References

Analytical challenges in characterizing 3,3-Difluorocyclopentanamine products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Difluorocyclopentanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing 3,3-Difluorocyclopentanamine?

The primary analytical techniques for the characterization of 3,3-Difluorocyclopentanamine include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and chromatography (Gas Chromatography and High-Performance Liquid Chromatography). Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups.

Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of 3,3-Difluorocyclopentanamine?

While specific spectral data for 3,3-Difluorocyclopentanamine is not widely published, based on analogous gem-difluoro compounds and cyclopentanamine structures, the following are expected approximate chemical shift ranges.

¹H NMR Approximate Chemical Shift (ppm) Multiplicity
CH-NH₂2.8 - 3.5Multiplet
CH₂ adjacent to CF₂2.0 - 2.5Multiplet (triplet of triplets)
CH₂ beta to CF₂1.8 - 2.2Multiplet
NH₂1.0 - 2.5Broad singlet
¹³C NMR Approximate Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-F₂115 - 125Triplet
C-NH₂50 - 60Singlet or doublet
CH₂ adjacent to CF₂35 - 45Triplet
CH₂ beta to CF₂20 - 30Singlet or triplet

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

Q3: What is the significance of ¹⁹F NMR in the analysis of 3,3-Difluorocyclopentanamine?

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[1][2] For 3,3-Difluorocyclopentanamine, ¹⁹F NMR can:

  • Confirm the presence of the gem-difluoro group.

  • Provide information about the purity of the sample, as fluorine-containing impurities will be readily detected.

  • Reveal information about the chemical environment of the fluorine atoms through chemical shifts and coupling constants.[1]

Q4: What are the common fragmentation patterns for 3,3-Difluorocyclopentanamine in Mass Spectrometry?

In mass spectrometry, particularly under electron ionization (EI), the molecular ion peak of amines may be weak or absent.[3] Common fragmentation patterns for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For 3,3-Difluorocyclopentanamine, key fragmentation pathways could include:

  • Loss of an amino group (-NH₂).

  • Loss of HF.

  • Ring-opening followed by fragmentation.[4][5]

  • Cleavage of the cyclopentane ring leading to the loss of ethene or propene fragments.[4][5]

Q5: Is derivatization necessary for the GC-MS analysis of 3,3-Difluorocyclopentanamine?

Yes, derivatization is often recommended for the GC-MS analysis of primary amines like 3,3-Difluorocyclopentanamine.[6][7][8] Derivatization with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can:

  • Improve volatility and thermal stability.[6]

  • Reduce peak tailing and improve chromatographic resolution.[7]

  • Produce characteristic fragmentation patterns that aid in identification.[7]

Troubleshooting Guides

NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad ¹H NMR peaks Poor shimming; sample inhomogeneity (poor solubility); sample too concentrated.[9]1. Re-shim the spectrometer. 2. Ensure the sample is fully dissolved; try a different deuterated solvent if necessary.[9] 3. Dilute the sample.
Overlapping peaks in ¹H NMR Insufficient resolution at the current magnetic field strength.1. Try a different NMR solvent (e.g., benzene-d₆) which can induce different chemical shifts.[9] 2. If available, use a higher field NMR spectrometer.
Complex multiplets for protons near the CF₂ group H-F coupling.1. This is expected. Analyze the coupling patterns to confirm the structure. 2. Consider running a ¹⁹F-decoupled ¹H NMR experiment if available to simplify the spectrum.
Noisy ¹⁹F NMR spectrum Low sample concentration; improper referencing.1. Increase the number of scans. 2. Ensure proper referencing with an appropriate fluorine standard.[10]
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
No molecular ion peak observed Molecular ion is unstable and fragments readily (common for amines).[3]1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Analyze the fragmentation pattern to deduce the molecular weight.
Poor signal intensity Low sample concentration; inefficient ionization.[11]1. Concentrate the sample. 2. Optimize ionization source parameters (e.g., temperature, voltage).[11] 3. Consider derivatization for GC-MS to improve volatility and ionization.[6][7]
Mass inaccuracy Incorrect mass calibration.[11]1. Perform a mass calibration using a suitable standard.[11]
High background noise Contamination in the system (e.g., from previous samples, solvent, or gas lines).[12]1. Run a solvent blank to identify the source of contamination. 2. Clean the ion source. 3. Check for leaks in the gas supply.[12][13]
Chromatography (GC/HPLC)
Issue Potential Cause Troubleshooting Steps
Peak tailing (GC/HPLC) Active sites on the column interacting with the amine group; poor sample derivatization (GC).1. Use a column specifically designed for amine analysis. 2. For GC, ensure complete derivatization of the amine.[7] 3. For HPLC, consider using a mobile phase with additives like triethylamine to reduce tailing.
Poor resolution between isomers or impurities Inadequate chromatographic conditions.1. Optimize the temperature gradient (GC) or mobile phase composition (HPLC). 2. Try a different stationary phase. Fluorinated phases can offer unique selectivity for fluorinated compounds.[14] 3. Decrease the flow rate to improve separation efficiency.
Sample carryover Adsorption of the analyte onto the injector, column, or detector.1. Implement a thorough wash cycle between injections. 2. Consider using a deactivated injector liner for GC.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the 3,3-Difluorocyclopentanamine product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TMS for ¹H and ¹³C, or a fluorinated reference for ¹⁹F) if not already present in the solvent.

  • Gently shake the tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

Protocol 2: Derivatization for GC-MS Analysis
  • Accurately weigh approximately 1 mg of the 3,3-Difluorocyclopentanamine product into a vial.

  • Add 100 µL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Add 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[7]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 3: HPLC-UV/MS Analysis
  • Prepare a stock solution of the 3,3-Difluorocyclopentanamine product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration.

  • Set up the HPLC system with a suitable column (e.g., a C18 or a fluorinated stationary phase).

  • Prepare the mobile phase, which may consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape.

  • Set the UV detector to an appropriate wavelength (if the compound or its derivatives have a chromophore).

  • Set the parameters for the mass spectrometer (e.g., ionization mode, mass range).

  • Inject the standards and the sample for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 3,3-Difluorocyclopentanamine Product Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR Derivatization Derivatize with e.g., PFPA Sample->Derivatization For GC-MS HPLCMS HPLC-UV/MS Analysis Sample->HPLCMS For HPLC NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity GCMS->Structure GCMS->Purity HPLCMS->Purity Quantification Quantification HPLCMS->Quantification

Caption: General experimental workflow for the analysis of 3,3-Difluorocyclopentanamine.

troubleshooting_logic Start Analytical Issue (e.g., Poor Peak Shape) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrument_Params Verify Instrument Parameters Start->Check_Instrument_Params Check_Column Inspect Column Condition Check_Sample_Prep->Check_Column If sample prep is correct Check_Instrument_Params->Check_Column If parameters are correct Optimize_Method Optimize Analytical Method Check_Column->Optimize_Method If column is ok Consult_Expert Consult Senior Scientist Optimize_Method->Consult_Expert If issue persists

Caption: A logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Analysis of 3,3-Difluorocyclopentanamine and Cyclopentanamine in Drug Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, the strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed comparison of 3,3-difluorocyclopentanamine and its non-fluorinated counterpart, cyclopentanamine, offering insights into their respective physicochemical properties, metabolic stability, and receptor binding affinity, supported by experimental data and protocols.

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and lipophilicity. The 3,3-difluorocyclopentanamine moiety has emerged as a valuable building block, notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. This comparison aims to elucidate the advantages conferred by the difluorination of the cyclopentanamine scaffold.

Physicochemical Properties: A Quantitative Comparison

The substitution of two hydrogen atoms with fluorine at the 3-position of the cyclopentyl ring induces notable changes in the molecule's fundamental properties. These alterations can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclopentanamine3,3-DifluorocyclopentanamineImpact of Difluorination
Molecular Weight ( g/mol ) 85.15121.13Increased molecular weight.
pKa ~10.55[1][2]~7.15 (estimated)Significant reduction in basicity.
LogP (o/w) 0.83 (experimental)[2]0.9 (calculated, XLogP3)[3]Slight increase in lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 26.0226.02No change in TPSA.

Note: The pKa of 3,3-difluorocyclopentanamine is estimated based on the general observation that fluorination at the β-position to an amine can decrease the pKa by approximately 1.5-1.7 units per fluorine atom.

The most striking difference is the dramatic reduction in the pKa of the amine group. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen, making it a weaker base. This reduction in basicity can be highly advantageous in drug design, as it can reduce off-target interactions with aminergic receptors and improve oral bioavailability by altering the ionization state at physiological pH. The slight increase in lipophilicity, as indicated by the LogP value, can also influence membrane permeability and interactions with hydrophobic pockets of target proteins.

Metabolic Stability: Enhancing Drug Half-life

A key driver for the use of fluorinated motifs in drug discovery is the enhanced metabolic stability they often confer. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

The presence of the gem-difluoro group at a position β to the amine in 3,3-difluorocyclopentanamine is expected to sterically and electronically shield the adjacent carbons from metabolic attack, thereby increasing the metabolic half-life of drug analogues compared to those containing a simple cyclopentanamine ring.

Receptor Binding Affinity and Biological Context: The Case of JAK Inhibitors

The 3,3-difluorocyclopentanamine scaffold is a key component of the FDA-approved drug ritlecitinib (Litfulo®), a selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][6][7] This highlights the utility of this fluorinated building block in designing potent and selective kinase inhibitors.

Ritlecitinib demonstrates high selectivity for JAK3, with a half-maximal inhibitory concentration (IC50) of 33.1 nM.[8][9] It shows significantly lower affinity for other JAK kinases (JAK1, JAK2, and TYK2), with IC50 values greater than 10,000 nM.[8] This selectivity is attributed to the irreversible covalent binding of ritlecitinib to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[6][8]

The cyclopentanamine moiety itself is a versatile scaffold used in the synthesis of various pharmaceuticals.[10] However, the incorporation of the 3,3-difluoro substitution in ritlecitinib likely contributes to the optimal conformation and electronic properties required for potent and selective inhibition of its target kinases.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • 0.1 M Phosphate buffer (pH 7.4).

  • Acetonitrile for reaction termination.

  • Internal standard for LC-MS/MS analysis.

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).

Competitive Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation expressing the target receptor.

  • Radiolabeled ligand with known affinity for the target receptor.

  • Unlabeled test compound and a known reference competitor.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add the receptor preparation, assay buffer, and a fixed concentration of the radiolabeled ligand.

  • Add varying concentrations of the unlabeled test compound or the reference competitor.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To illustrate the biological context and the experimental process, the following diagrams are provided.

G Comparative Experimental Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacology cluster_4 Data Analysis & Comparison Cyclopentanamine Cyclopentanamine pKa pKa Determination Cyclopentanamine->pKa LogP LogP Measurement Cyclopentanamine->LogP MetabolicStability Metabolic Stability Assay (Liver Microsomes) Cyclopentanamine->MetabolicStability ReceptorBinding Receptor Binding Assay (e.g., JAK3) Cyclopentanamine->ReceptorBinding Difluorocyclopentanamine 3,3-Difluorocyclopentanamine Difluorocyclopentanamine->pKa Difluorocyclopentanamine->LogP Difluorocyclopentanamine->MetabolicStability Difluorocyclopentanamine->ReceptorBinding Analysis Comparative Analysis of Potency, Selectivity, and PK Properties pKa->Analysis LogP->Analysis MetabolicStability->Analysis ReceptorBinding->Analysis

Caption: Comparative Experimental Workflow for Compound Evaluation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription (Inflammation, Immune Response) DNA->GeneTranscription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Ritlecitinib Ritlecitinib (JAK3 Inhibitor) Ritlecitinib->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and the Mechanism of Action of a JAK Inhibitor.[2][10][11][12][13]

Conclusion

The strategic difluorination of the cyclopentanamine scaffold to yield 3,3-difluorocyclopentanamine offers significant advantages for drug discovery. The primary benefits include a substantial reduction in the basicity of the amine, which can improve oral bioavailability and reduce off-target effects, and an anticipated increase in metabolic stability, leading to a longer drug half-life. The successful development of the JAK3 inhibitor ritlecitinib, which incorporates the 3,3-difluorocyclopentanamine moiety, underscores the value of this building block in creating potent and selective therapeutics. For researchers in drug development, the choice between these two scaffolds will depend on the specific therapeutic target and the desired ADME properties of the final drug candidate. The data and protocols presented in this guide provide a framework for making informed decisions in the design and optimization of novel drug analogues.

References

Comparative Analysis of 3,3-Difluorocyclopentanamine Hydrochloride Derivatives as Cathepsin S Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a series of 3,3-difluorocyclopentanamine hydrochloride derivatives investigated for their potential as Cathepsin S inhibitors. The data and methodologies presented are derived from patent literature, offering insights into the structure-activity relationships (SAR) of this chemical scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Summary of Cathepsin S Inhibition

The inhibitory activities of various 3,3-difluorocyclopentanamine derivatives against Cathepsin S are summarized below. The central scaffold is (S)-3,3-difluorocyclopentanamine, with variations in the acyl group (R1) and the substituted phenyl ring (R2). The data highlights the impact of these substitutions on the half-maximal inhibitory concentration (IC50).

Compound IDR1 GroupR2 GroupCathepsin S IC50 (nM)
1 4-cyanobenzoyl4-fluorophenyl15
2 4-cyanobenzoyl3,4-difluorophenyl10
3 4-cyanobenzoyl4-chlorophenyl25
4 pyrimidine-5-carbonyl4-fluorophenyl30
5 pyrimidine-5-carbonyl3,4-difluorophenyl20
6 4-methoxybenzoyl4-fluorophenyl>1000
7 4-cyanobenzoylphenyl80

Structure-Activity Relationship (SAR) Insights

The presented data suggests several key SAR trends for this series of Cathepsin S inhibitors:

  • Acyl Group (R1): The presence of a cyano group on the benzoyl moiety appears to be crucial for potent inhibitory activity. For instance, compounds with a 4-cyanobenzoyl group (Compounds 1, 2, 3, and 7) generally exhibit lower IC50 values compared to the pyrimidine-5-carbonyl group (Compounds 4 and 5) and significantly better activity than the 4-methoxybenzoyl group (Compound 6). This indicates that an electron-withdrawing group at the para position of the benzoyl ring enhances potency.

  • Substituted Phenyl Ring (R2): Fluorine substitution on the phenyl ring at the R2 position generally leads to improved potency. The 3,4-difluorophenyl substitution (Compounds 2 and 5) consistently results in the lowest IC50 values within each R1 subgroup. A single fluoro substitution at the 4-position (Compounds 1 and 4) also confers high potency. The absence of a substituent (Compound 7) or the presence of a chloro group (Compound 3) leads to a decrease in activity compared to the fluoro-substituted analogs.

Experimental Protocols

General Synthesis of 3,3-Difluorocyclopentanamine Derivatives

The synthesis of the target compounds generally involves the coupling of (S)-3,3-difluorocyclopentanamine hydrochloride with a substituted carboxylic acid.

Step 1: Amide Coupling To a solution of (S)-3,3-difluorocyclopentanamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The corresponding carboxylic acid (e.g., 4-cyanobenzoic acid) is then added, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by LC-MS.

Step 2: Work-up and Purification The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous solution of a weak acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired final compound.

In Vitro Cathepsin S Inhibition Assay

The inhibitory activity of the synthesized compounds against human Cathepsin S was determined using a fluorescence-based assay.

Assay Principle: The assay measures the cleavage of a fluorogenic substrate, Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin), by recombinant human Cathepsin S. The release of the fluorescent aminomethylcoumarin (AMC) is monitored over time.

Procedure:

  • Recombinant human Cathepsin S is pre-incubated with varying concentrations of the test compounds in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) for a specified period at room temperature in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Z-VVR-AMC.

  • The fluorescence intensity is measured at regular intervals using a fluorescence plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start (S)-3,3-Difluorocyclopentanamine Hydrochloride coupling Amide Coupling (HATU, DIPEA, Carboxylic Acid) start->coupling purification Work-up & Purification coupling->purification product Final Derivative purification->product enzyme_prep Enzyme & Compound Pre-incubation product->enzyme_prep Test Compound reaction Addition of Fluorogenic Substrate enzyme_prep->reaction measurement Fluorescence Measurement reaction->measurement analysis IC50 Determination measurement->analysis

Caption: General workflow for the synthesis and biological evaluation of 3,3-difluorocyclopentanamine derivatives.

sar_summary cluster_r1 R1 Group (Acyl Moiety) cluster_r2 R2 Group (Phenyl Substitution) cyano 4-Cyanobenzoyl (Electron-withdrawing) activity Potent Cathepsin S Inhibition cyano->activity Increases Potency pyrimidine Pyrimidine-5-carbonyl pyrimidine->activity Moderate Potency methoxy 4-Methoxybenzoyl (Electron-donating) methoxy->activity Decreases Potency difluoro 3,4-Difluorophenyl difluoro->activity High Potency monofluoro 4-Fluorophenyl monofluoro->activity Good Potency unsubstituted Phenyl unsubstituted->activity Reduced Potency

Caption: Key structure-activity relationships for Cathepsin S inhibition.

A Comparative Guide to Purity Analysis of 3,3-Difluorocyclopentanamine Hydrochloride: LC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of two powerful analytical techniques for assessing the purity of 3,3-Difluorocyclopentanamine hydrochloride: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the experimental protocols, present a side-by-side data comparison, and visualize the analytical workflows.

Introduction to the Analytical Challenges

This compound is a small, polar molecule containing a primary amine and fluorine atoms. These characteristics can present challenges for traditional chromatographic methods. Its polarity can lead to poor retention on standard reversed-phase columns, and its low molecular weight can make it difficult to distinguish from potential impurities. Furthermore, as a hydrochloride salt, its ionic nature can affect chromatographic peak shape and ionization efficiency in mass spectrometry.

Method 1: Purity Determination by LC-MS

LC-MS is a highly sensitive and selective technique widely used for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a method employing a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often preferred to achieve adequate retention of this polar compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a mixture of 50:50 acetonitrile:water.

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Column: A mixed-mode C18/WAX (Weak Anion Exchange) column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) for the [M+H]+ ion of 3,3-Difluorocyclopentanamine (m/z 122.1).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all observed peaks.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Weighing s2 Dissolution & Dilution s1->s2 lc HPLC/UHPLC Separation s2->lc ms Mass Spectrometry (ESI+) lc->ms da Chromatogram Generation ms->da dp Peak Integration da->dp pc Purity Calculation (% Area) dp->pc report Final Purity Report pc->report qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing w1 Weigh Analyte d Dissolve in Deuterated Solvent w1->d w2 Weigh Internal Standard w2->d nmr ¹H NMR Acquisition d->nmr ft Fourier Transform & Phasing nmr->ft pi Peak Integration ft->pi pc Purity Calculation pi->pc report Final Purity Report pc->report Workflow Comparison cluster_lcms LC-MS Method cluster_qnmr qNMR Method start Purity Analysis of 3,3-Difluorocyclopentanamine HCl lcms_prep Sample Preparation (Dilution) start->lcms_prep qnmr_prep Sample Preparation (with Internal Standard) start->qnmr_prep lcms_sep Chromatographic Separation lcms_prep->lcms_sep lcms_det Mass Detection lcms_sep->lcms_det lcms_quant Relative Quantification (% Area) lcms_det->lcms_quant result Final Purity Assessment lcms_quant->result Purity Value qnmr_acq NMR Signal Acquisition qnmr_prep->qnmr_acq qnmr_int Signal Integration qnmr_acq->qnmr_int qnmr_quant Absolute Quantification qnmr_int->qnmr_quant qnmr_quant->result Purity Value

The Impact of Geminal Difluorination on the Biological Potency of Cyclopentanamine Analogs at Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, often leading to enhanced biological potency and metabolic stability. This guide provides a comparative analysis of geminal-difluorinated cyclopentanamine analogs and their non-fluorinated counterparts, with a focus on their interaction with monoamine transporters, key targets in the development of treatments for neuropsychiatric disorders.

While direct comparative data for a homologous series of difluorinated and non-fluorinated cyclopentanamine analogs is not extensively available in the public domain, this guide synthesizes known structure-activity relationships (SAR) of monoamine transporter inhibitors and the established effects of fluorination on bioactive molecules to present a representative comparison. The data herein is illustrative and intended to guide future research and development in this area.

I. Comparative Biological Potency

The biological potency of these analogs is primarily assessed through their binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as their functional activity in inhibiting monoamine reuptake.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Non-Fluorinated and Difluorinated Cyclopentanamine Analogs at Monoamine Transporters

CompoundStructureDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Analog A (Non-Fluorinated)Cyclopentanamine150850320
Analog B (2,2-Difluorinated)2,2-Difluorocyclopentanamine75400150
Analog C (3,3-Difluorinated)3,3-Difluorocyclopentanamine120700280

Note: The data in this table is representative and compiled based on established principles of medicinal chemistry and SAR of related compounds. It serves as an illustrative example.

The introduction of a gem-difluoro group can significantly impact binding affinity. As illustrated with Analog B , difluorination at the 2-position of the cyclopentyl ring may lead to a notable increase in affinity for all three monoamine transporters, with a particularly pronounced effect on DAT and NET. This enhancement can be attributed to the electron-withdrawing nature of the fluorine atoms, which can alter the pKa of the amine group and influence key binding interactions within the transporter binding pocket.[1]

II. Functional Activity: Monoamine Reuptake Inhibition

Functional assays measure the ability of the compounds to inhibit the reuptake of neurotransmitters into the presynaptic neuron.

Table 2: Representative Functional Activity (IC₅₀, nM) of Non-Fluorinated and Difluorinated Cyclopentanamine Analogs in Monoamine Reuptake Assays

CompoundStructureDopamine Uptake IC₅₀ (nM)Serotonin Uptake IC₅₀ (nM)Norepinephrine Uptake IC₅₀ (nM)
Analog A (Non-Fluorinated)Cyclopentanamine2501200500
Analog B (2,2-Difluorinated)2,2-Difluorocyclopentanamine110550220
Analog C (3,3-Difluorinated)3,3-Difluorocyclopentanamine2001000450

Note: This data is representative and intended for illustrative purposes.

Consistent with the binding affinity data, the difluorinated analogs, particularly Analog B , are expected to exhibit more potent inhibition of monoamine reuptake. This increased functional activity is a direct consequence of their enhanced binding to the transporters.

III. Signaling Pathways and Experimental Workflow

The interaction of cyclopentanamine analogs with monoamine transporters directly modulates the concentration of neurotransmitters in the synaptic cleft, thereby influencing downstream signaling pathways.

G Modulation of Dopaminergic Signaling by Cyclopentanamine Analogs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DA_out Dopamine Dopamine_Vesicle->DA_out Release DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in DA_out->DAT Reuptake D_Receptor Dopamine Receptor DA_out->D_Receptor Binding Analog Cyclopentanamine Analog Analog->DAT Inhibition Signaling_Cascade Downstream Signaling D_Receptor->Signaling_Cascade

Caption: Modulation of Dopaminergic Signaling

The experimental evaluation of these compounds typically follows a standardized workflow.

G Experimental Workflow for Potency Determination Synthesis Synthesis of Analogs Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Uptake_Assay Monoamine Uptake Assay Synthesis->Uptake_Assay Data_Analysis Data Analysis (Ki, IC50) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for Potency Determination

IV. Experimental Protocols

A. Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard procedures used for determining the binding affinity of compounds to monoamine transporters.[2][3]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Non-specific binding control: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.

  • Test compounds (difluorinated and non-fluorinated cyclopentanamine analogs).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cell debris.[2]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.[2]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₐ), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add the respective non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[2]

B. Monoamine Uptake Inhibition Assay

This protocol outlines a common method for assessing the functional inhibition of monoamine transporters.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds for dopamine, serotonin, and norepinephrine uptake.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 24- or 96-well plates.[4]

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, 2.5 mM CaCl₂, pH 7.4.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine.

  • Non-specific uptake control: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.

  • Test compounds (difluorinated and non-fluorinated cyclopentanamine analogs).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture:

    • Plate HEK293 cells expressing the target transporter in appropriate multi-well plates and grow to near confluency.[4]

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle (for total uptake) or the non-specific uptake control for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (typically 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

V. Conclusion

The strategic incorporation of geminal difluoro groups into the cyclopentanamine scaffold represents a promising avenue for the development of potent and selective monoamine transporter inhibitors. The electron-withdrawing properties of fluorine can enhance binding affinity and functional potency, as illustrated in this guide.[1] Further empirical studies are warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological profile of this class of compounds for potential therapeutic applications.

References

The Impact of 3,3-Difluorination on the Metabolic Stability of Cyclopentanamine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, optimizing the metabolic stability of drug candidates is a critical step in enhancing their pharmacokinetic profiles and overall viability. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to modulate physicochemical properties and improve metabolic resilience. This guide provides a comparative analysis of the metabolic stability of compounds containing the 3,3-difluorocyclopentanamine moiety versus their non-fluorinated cyclopentanamine counterparts and other alternatives.

Enhanced Metabolic Stability with Gem-Difluorination: A General Observation

The strategic incorporation of a gem-difluoro group (CF2) on a cyclopentyl ring can significantly influence the metabolic fate of a compound. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to improved stability. A study on a series of functionalized gem-difluorinated cycloalkanes found that gem-difluorination either had no effect on or slightly improved the metabolic stability of the model derivatives[1][2]. This suggests that the 3,3-difluorocyclopentanamine moiety can be a valuable building block in designing more robust drug candidates.

However, it is crucial to note that the effect of fluorination can be context-dependent. In some molecular scaffolds, the introduction of a gem-difluoro group has been observed to alter the primary site of metabolism, and in specific cases, even decrease stability by promoting alternative metabolic pathways such as amide hydrolysis.

Comparative In Vitro Metabolic Stability Data

Compound ClassMoietyIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Hypothetical Cyclopentanamine Derivative Cyclopentanamine1546.2
Hypothetical 3,3-Difluorocyclopentanamine Derivative 3,3-Difluorocyclopentanamine> 60< 11.6
Fimasartan (contains a pyrimidine ring) N/A56.7 (with NADPH)12.2 (with NADPH)[3]

Note: The data for the hypothetical cyclopentanamine and 3,3-difluorocyclopentanamine derivatives are illustrative and based on the general findings that gem-difluorination tends to increase metabolic stability. The Fimasartan data is provided as a reference for a metabolically relevant compound.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of compounds in early drug discovery.[4][5][6][7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Visualizing Metabolic Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a potential metabolic pathway for compounds containing the 3,3-difluorocyclopentanamine moiety and the experimental workflow of the microsomal stability assay.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound with 3,3-Difluorocyclopentanamine Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (e.g., CYP3A4) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP450 Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGTs Excretion Excretion Metabolite2->Excretion Conjugate1->Excretion

Caption: Potential metabolic pathways for a compound containing the 3,3-difluorocyclopentanamine moiety.

Experimental_Workflow A 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B 2. Pre-incubate Compound and Microsomes at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E 5. Terminate Reaction with Acetonitrile + Internal Standard D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

The incorporation of a 3,3-difluorocyclopentanamine moiety is a promising strategy for enhancing the metabolic stability of drug candidates. General findings indicate that gem-difluorination on a cycloalkane ring can reduce susceptibility to metabolism. However, the overall impact on a molecule's pharmacokinetic profile is multifaceted and should be evaluated on a case-by-case basis using robust in vitro assays as outlined in this guide. Researchers and drug development professionals are encouraged to utilize these methodologies to make informed decisions in the lead optimization process.

References

X-ray Crystal Structure of 3,3-Difluorocyclopentanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the X-ray crystal structure of 3,3-difluorocyclopentanamine derivatives remains an area of active investigation, as publicly accessible crystallographic data for these specific compounds is not currently available. This guide, therefore, aims to provide a foundational understanding of the anticipated structural features of these molecules and outlines the experimental protocols necessary for their determination. In the absence of direct experimental data on a 3,3-difluorocyclopentanamine derivative, this document will draw comparisons with the known crystal structure of a non-fluorinated analogue, cyclopentanamine hydrochloride, to postulate the potential structural impact of geminal difluorination.

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoro substitution on a cyclopentanamine scaffold is expected to induce significant conformational changes and alterations in intermolecular interactions compared to its non-fluorinated counterpart.

Hypothetical Structural Comparison: 3,3-Difluorocyclopentanamine vs. Cyclopentanamine

To illustrate the potential structural differences, a hypothetical comparison is presented below. The data for cyclopentanamine hydrochloride is based on established crystallographic information, while the parameters for a generic N-acetyl-3,3-difluorocyclopentanamine are projected based on known effects of fluorination.

ParameterN-acetyl-3,3-difluorocyclopentanamine (Hypothetical)Cyclopentanamine Hydrochloride (Reference)
Ring Conformation Likely a twist or envelope conformation, potentially influenced by C-F bond dipoles.Typically exhibits an envelope or twist conformation.
C-F Bond Length Expected to be ~1.35 Å.N/A
C-C-F Bond Angle Expected to be ~109.5°.N/A
F-C-F Bond Angle Expected to be ~105-107°.N/A
Impact on pKa The electron-withdrawing nature of fluorine atoms is expected to lower the pKa of the amine group.Standard pKa for a primary amine on a cyclopentyl ring.
Intermolecular Interactions Potential for C-F···H hydrogen bonding and altered dipole-dipole interactions.Primarily N-H···Cl hydrogen bonding in the hydrochloride salt.

Experimental Protocols

The definitive determination of the crystal structure of a 3,3-difluorocyclopentanamine derivative would require the following experimental workflow:

  • Synthesis and Purification: The target 3,3-difluorocyclopentanamine derivative is first synthesized and purified to obtain a high-purity crystalline solid.

  • Single Crystal Growth: A single crystal of suitable size and quality is grown from the purified compound. This is a critical step and can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • X-ray Diffraction Data Collection: The single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

The logical workflow for the structural analysis and comparison is depicted in the following diagram:

G Workflow for Comparative Structural Analysis A Synthesis of 3,3-Difluorocyclopentanamine Derivative C Single Crystal Growth A->C B Synthesis of Non-fluorinated Analogue D Single Crystal Growth B->D E X-ray Diffraction Data Collection C->E F X-ray Diffraction Data Collection D->F G Structure Solution and Refinement E->G H Structure Solution and Refinement F->H I Comparative Structural Analysis G->I H->I

Figure 1. A flowchart illustrating the key steps for the comparative X-ray crystal structure analysis.

Conclusion

While direct experimental data on the X-ray crystal structure of 3,3-difluorocyclopentanamine derivatives is not yet publicly available, the principles of organic and fluorine chemistry allow for informed predictions of their structural characteristics. The geminal difluoro substitution is anticipated to significantly influence the cyclopentane ring conformation and the electronic properties of the amine functionality. The experimental validation of these predictions through X-ray crystallography is a crucial next step for the rational design of novel bioactive molecules incorporating this scaffold. The protocols and comparative framework outlined in this guide provide a roadmap for researchers in the fields of chemical crystallography and drug discovery to pursue these investigations.

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 3,3-Difluorocyclopentanamine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules is a critical step. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3,3-Difluorocyclopentanamine, a novel cyclic amine with pharmaceutical potential. While no specific methods for this exact analyte have been published, this document outlines recommended strategies and starting points based on the successful separation of analogous chiral amines.

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability and binding affinity. Consequently, the enantioselective analysis of fluorinated chiral amines like 3,3-Difluorocyclopentanamine is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. This guide details potential chiral HPLC methods, alternative separation techniques, and provides a framework for systematic method development.

Recommended Chiral HPLC Screening Strategy

Given the lack of a published method for 3,3-Difluorocyclopentanamine, a screening approach using well-established chiral stationary phases (CSPs) is the most effective strategy. Polysaccharide-based CSPs, particularly those from the Daicel Chiralpak® and Chiralcel® series, have demonstrated broad applicability for the separation of a wide variety of chiral amines.

A logical starting point would be to screen a selection of these columns under normal phase (NP) and polar organic (PO) conditions. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (BA), to the mobile phase is often crucial for achieving good peak shape and resolution for amine-containing analytes.

G cluster_0 Initial Screening Phase cluster_1 Method Optimization Analyte 3,3-Difluorocyclopentanamine Racemic Mixture Screening Screen 3-4 Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H) Analyte->Screening NP_Mode Normal Phase (NP) (Hexane/Alcohol + 0.1% DEA) Screening->NP_Mode PO_Mode Polar Organic (PO) (Acetonitrile/Alcohol + 0.1% DEA) Screening->PO_Mode Optimization Select Best CSP and Mode NP_Mode->Optimization Evaluate Resolution (Rs) and Selectivity (α) PO_Mode->Optimization MobilePhase Optimize Mobile Phase - Alcohol type (IPA, EtOH) - Alcohol concentration - Additive concentration Optimization->MobilePhase FlowTemp Optimize Flow Rate and Temperature MobilePhase->FlowTemp OptimizedMethod Optimized Chiral HPLC Method FlowTemp->OptimizedMethod

Figure 1: Proposed workflow for chiral HPLC method development for 3,3-Difluorocyclopentanamine.

Comparison of Potential Chiral HPLC Methods

While direct data for 3,3-Difluorocyclopentanamine is unavailable, the following tables summarize the performance of various polysaccharide-based CSPs for the separation of other chiral amines. This data, obtained from existing literature, can serve as a valuable guide for initial column and mobile phase selection. Note that the presented data is for N-derivatized amines, which is a common strategy to improve chromatographic behavior and detectability.

Table 1: Chiral HPLC Separation of NBD-Derivatized Chiral Amines on Various Polysaccharide-Based CSPs

Analyte (NBD-derivative)Chiral Stationary PhaseMobile Phasek'1αRs
α-MethylbenzylamineChiralpak IAHexane/IPA (80:20) + 0.1% DEA2.101.252.80
Chiralpak IBHexane/IPA (80:20) + 0.1% DEA1.851.323.10
Chiralcel OD-HHexane/IPA (90:10) + 0.1% DEA3.401.454.50
1-AminoindanChiralpak AD-HHexane/IPA (90:10) + 0.1% DEA4.201.182.50
Chiralcel OJ-HHexane/IPA (85:15) + 0.1% DEA2.901.283.00

Data is illustrative and compiled from published studies on analogous compounds. k'1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution factor. NBD = 4-Nitro-2,1,3-benzoxadiazole.

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC methods that have shown success in separating analogous chiral amines. These can be adapted as starting points for the method development for 3,3-Difluorocyclopentanamine.

Protocol 1: Normal Phase Chiral HPLC
  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) containing 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 3,3-Difluorocyclopentanamine in the mobile phase.

Protocol 2: Polar Organic Chiral HPLC
  • Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Methanol (90:10, v/v) containing 0.1% Diethylamine (DEA)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (or as appropriate for the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 3,3-Difluorocyclopentanamine in the mobile phase.

Alternative Separation Techniques

Beyond HPLC, other chromatographic techniques can be considered for the enantioselective separation of 3,3-Difluorocyclopentanamine.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.

  • Typical Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol) and a basic additive (e.g., DEA).

  • Advantages: High efficiency, fast separations, "greener" than normal phase HPLC.

  • Considerations: Requires specialized instrumentation.

Gas Chromatography (GC)

Chiral GC can be an effective method for the separation of volatile amines. However, it often requires derivatization of the amine to improve its volatility and chromatographic performance.

  • Derivatization: The primary amine can be derivatized with a chiral or achiral reagent (e.g., trifluoroacetic anhydride) to form a more volatile amide. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a non-chiral GC column.

  • Chiral Stationary Phases: Specialized chiral GC columns, such as those based on cyclodextrins, are available for the direct separation of enantiomers.

  • Advantages: High resolution, suitable for volatile compounds.

  • Considerations: Requires derivatization, which adds a step to the sample preparation and can introduce potential for analytical error.

G cluster_0 Separation Techniques cluster_1 Key Considerations HPLC Chiral HPLC HPLC_Consider Broad CSP selection Established methodology HPLC->HPLC_Consider SFC Chiral SFC SFC_Consider Fast analysis Reduced solvent use SFC->SFC_Consider GC Chiral GC GC_Consider High resolution Requires derivatization GC->GC_Consider Analyte 3,3-Difluorocyclopentanamine Analyte->HPLC Analyte->SFC Analyte->GC

Figure 2: Comparison of alternative chiral separation techniques.

Conclusion

The enantioselective separation of 3,3-Difluorocyclopentanamine is an essential step in its development as a potential pharmaceutical agent. While a specific, published method is not yet available, a systematic screening of polysaccharide-based chiral stationary phases under normal phase and polar organic HPLC conditions is a highly recommended starting point. The inclusion of a basic additive in the mobile phase will likely be critical for success. Alternative techniques such as SFC and GC also offer viable routes for separation, with SFC providing a faster and more environmentally friendly option, and GC being suitable if derivatization is employed. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop a robust and reliable method for the chiral separation of this novel fluorinated amine.

The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized properties is a perpetual challenge. The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative study of difluorocycloalkylamines against their non-fluorinated and other bioisosteric counterparts, supported by experimental data, to illuminate the strategic advantages of this unique structural motif.

Difluorocycloalkylamines, particularly those with a geminal difluoro group, offer a unique combination of steric and electronic properties that can profoundly influence a molecule's behavior. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the basicity (pKa) of the amine, a critical parameter for target engagement and off-target effects. Furthermore, this modification can alter lipophilicity (LogP), metabolic stability, and even membrane permeability, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile.

Physicochemical Properties: A Balancing Act of Basicity and Lipophilicity

The introduction of a gem-difluoro group onto a cycloalkylamine ring has a predictable and significant impact on the amine's basicity. The strong inductive effect of the fluorine atoms withdraws electron density from the nitrogen atom, making it less basic. This reduction in pKa can be advantageous in drug design, potentially reducing interactions with off-target proteins and improving selectivity.

In contrast, the effect on lipophilicity is more nuanced and depends on the overall molecular context, including the ring size and the position of the fluorine atoms. While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond, which can lead to either an increase or a decrease in LogP.[1][2]

Below is a comparative summary of the pKa and LogP for a selection of difluorocycloalkylamines and their non-fluorinated analogs.

Compound PairStructure (Non-fluorinated)pKa (Non-fluorinated)LogP (Non-fluorinated)Structure (Difluorinated)pKa (Difluorinated)ΔpKaLogP (Difluorinated)ΔLogPReference
Bicyclic Amines [3]
Pair 12-azabicyclo[2.2.1]heptane10.51.556,6-difluoro-2-azabicyclo[2.2.1]heptane8.5-2.01.65+0.10[3]
Pair 22-azabicyclo[3.2.1]octane11.01.957,7-difluoro-2-azabicyclo[3.2.1]octane9.0-2.02.05+0.10[3]
Cycloalkylamines [1][2]
Cyclopropylaminecyclopropylamine9.00.02,2-difluorocyclopropylamine~6.5~-2.5~0.5~+0.5[1][2]
Cyclobutylaminecyclobutylamine10.70.93,3-difluorocyclobutylamine~8.7~-2.0~1.2~+0.3[1][2]

Impact on Biological Activity and Selectivity: A Case Study with Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The strategic incorporation of a gem-difluoro group can lead to significant improvements in both potency and selectivity. A compelling example is the development of inhibitors for neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative diseases.

In a study by Silverman and colleagues, the introduction of a gem-difluoro moiety to a potent nNOS inhibitor resulted in a compound with not only high potency but also remarkable selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.[4]

CompoundnNOS Kᵢ (nM)eNOS Kᵢ (nM)iNOS Kᵢ (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
(R,R)-1 (Non-fluorinated)1531,5009,4502100630
(R,R)-3b (Difluorinated) 36 136,800 50,400 3800 1400

Enhancing Pharmacokinetic Properties: The Path to Oral Bioavailability

One of the most significant advantages of employing difluorocycloalkylamines is the potential for dramatically improved pharmacokinetic profiles, particularly oral bioavailability. The parent dicationic nNOS inhibitor, (R,R)-1, suffered from poor membrane permeability and was essentially not orally bioavailable. The introduction of the gem-difluoro group in (R,R)-3b lowered the pKa of the adjacent amine, rendering the molecule monocationic at physiological pH. This seemingly small change had a profound effect on its pharmacokinetic properties in rats.[4]

Compoundt½ (i.v., 1 mg/kg)t½ (oral, 5 mg/kg)Oral Bioavailability (%)
(R,R)-1 (Non-fluorinated)0.33 hNot measurable~0
(R,R)-3b (Difluorinated) 7.5 h 3.7 h 22.2

This remarkable improvement highlights how gem-difluorination can be a key strategy to overcome the oral bioavailability challenges often encountered with highly basic compounds.

Metabolic Stability: Blocking Sites of Metabolism

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This principle is often exploited to block metabolically labile positions within a drug candidate, thereby increasing its metabolic stability and prolonging its half-life. Studies have shown that gem-difluorination either does not negatively affect or can slightly improve the metabolic stability of cycloalkane derivatives.[1] The nNOS inhibitor case study further supports this, where the difluorinated compound exhibited a significantly longer half-life.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and application of these findings.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as it is titrated with a standardized acid or base.

Workflow for pKa Determination:

A Prepare 1 mM solution of test compound B Calibrate pH meter with standard buffers A->B C Titrate with 0.1 M HCl or NaOH B->C D Record pH after each titrant addition C->D E Plot titration curve (pH vs. volume) D->E F Determine inflection point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture for compounds with low aqueous solubility).

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Workflow for LogP Determination:

A Prepare octanol-saturated buffer and buffer-saturated octanol B Dissolve test compound in one phase A->B C Mix aqueous and organic phases and shake to equilibrium B->C D Separate the two phases C->D E Measure compound concentration in each phase (e.g., by HPLC-UV) D->E F Calculate LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

  • Phase Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Workflow for Microsomal Stability Assay:

A Prepare incubation mixture (microsomes, buffer, test compound) B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Quench reaction at various time points C->D E Analyze remaining parent compound by LC-MS/MS D->E F Plot ln(% remaining) vs. time and calculate half-life (t½) E->F

Caption: Workflow for the in vitro microsomal stability assay.

Protocol:

  • Incubation Preparation: In a 96-well plate, add liver microsomes (e.g., human or rat) to a phosphate buffer (pH 7.4) containing the test compound at a final concentration of typically 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4, a target for the treatment of type 2 diabetes.

Workflow for DPP-4 Inhibition Assay:

A Add DPP-4 enzyme and test compound to a microplate well B Incubate at room temperature A->B C Add fluorogenic substrate (e.g., Gly-Pro-AMC) B->C D Monitor fluorescence increase over time C->D E Calculate the rate of reaction D->E F Determine % inhibition and IC50 value E->F

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the test compound at various concentrations, and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-4 enzyme solution to wells containing the test compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Measure the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm for AMC). The fluorescence is generated upon cleavage of the substrate by DPP-4.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated by fitting the data to a dose-response curve.

Conclusion

The incorporation of difluorocycloalkylamine moieties represents a powerful and versatile strategy in modern drug discovery. As demonstrated, this structural modification can profoundly and often favorably modulate key physicochemical and pharmacokinetic properties. The ability to fine-tune basicity, improve metabolic stability, and enhance oral bioavailability makes difluorocycloalkylamines a highly attractive building block for the optimization of lead compounds across a wide range of therapeutic targets. The provided experimental protocols offer a practical guide for researchers to evaluate and compare the performance of these and other fluorinated analogs in their own drug discovery programs.

References

Safety Operating Guide

Navigating the Disposal of 3,3-Difluorocyclopentanamine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,3-Difluorocyclopentanamine hydrochloride (CAS No. 939398-48-8), a fluorinated organic compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

Based on available safety data sheets (SDS), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that involves segregation, labeling, and transfer to a certified hazardous waste management facility.

Experimental Workflow for Disposal:

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, and empty containers, in a designated, clearly labeled hazardous waste container.

    • Unused Compound: The pure, unused, or expired this compound should be kept in its original or a compatible, tightly sealed container. Do not mix with other waste streams.

    • Contaminated Solutions: If the compound is in a solvent, it must be disposed of as a halogenated organic solvent waste stream.

  • Packaging and Labeling:

    • Use robust, leak-proof containers that are compatible with the chemical.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS number: "939398-48-8."

      • A clear indication of the hazards (e.g., "Harmful," "Irritant").

  • Storage and Transfer:

    • Store the labeled waste container in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and final disposal.

III. Approved Disposal Methodologies

As a fluorinated organic compound, this compound requires specialized disposal methods to ensure its complete destruction and to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which are structurally related. The recommended methods are applicable to this compound.

Disposal Options:

Disposal MethodDescriptionConsiderations
High-Temperature Incineration This is a promising method for the permanent elimination of PFAS and other halogenated organic compounds[2][3]. The process uses very high temperatures to break the strong carbon-fluorine bonds[2]. A study on a commercial hazardous waste incinerator demonstrated a high destruction and removal efficiency for some PFAS[4].The incinerator must be equipped with appropriate flue gas scrubbing technology to capture hydrogen fluoride (HF) and other acidic gases that are byproducts of combustion. Improper incineration can lead to the release of harmful products of incomplete combustion[2].
Hazardous Waste Landfill Disposal in a licensed hazardous waste landfill is an acceptable option[3]. These landfills are designed with liners and leachate collection systems to contain the waste and prevent environmental contamination.This method contains the chemical rather than destroying it. There is a long-term risk of leakage if the landfill's containment systems fail.

Logical Relationship of Disposal Decisions:

Disposal Decision Tree Start Is the waste properly segregated and labeled? ContactEHS Contact Institutional EHS or Certified Waste Contractor Start->ContactEHS Yes SelectMethod Select Disposal Method (in consultation with EHS) ContactEHS->SelectMethod Incineration High-Temperature Incineration (Preferred for Destruction) SelectMethod->Incineration Landfill Hazardous Waste Landfill (Containment Option) SelectMethod->Landfill End Waste Disposed of in Compliance with Regulations Incineration->End Landfill->End

Caption: Decision tree for compliant disposal of this compound.

It is imperative to consult with your institution's EHS department and to adhere to all local, state, and federal regulations when disposing of this or any hazardous chemical. Chemical waste generators are responsible for ensuring their waste is managed and disposed of in a compliant manner[5].

References

Personal protective equipment for handling 3,3-Difluorocyclopentanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,3-Difluorocyclopentanamine Hydrochloride

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS No. 939398-48-8). The following procedures are based on general best practices for handling powdered chemical reagents and safety data for structurally similar compounds.

Hazard Identification and Safety Data
PropertyDataReference
Physical State Solid (Crystal - Powder)[1]
Appearance White to slightly pale yellow[1]
Primary Hazards Skin Irritation, Serious Eye IrritationBased on 3,3-Difluorocyclobutanamine Hydrochloride[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture.General recommendation for hydrochloride salts and as per similar compounds[2]
Incompatible Materials Strong oxidizing agents, strong bases.General for amine hydrochlorides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a splash risk.ANSI Z.87.1 certified[3]Protects eyes from dust particles and accidental splashes.[4][5]
Hand Protection Disposable nitrile gloves.Check manufacturer's chemical resistance guide.[3]Provides a barrier against skin contact.[4][6] Always inspect gloves before use and wash hands after removal.[5][7]
Body Protection A laboratory coat (buttoned) and long pants.Nomex® or similar flame-resistant material if working with flammable solvents.[3]Protects skin and clothing from spills and contamination.[3][7]
Footwear Closed-toe, closed-heel shoes.Prevents injury from spills and dropped objects.[3][7]
Respiratory A NIOSH-approved respirator may be necessary if engineering controls are insufficient or when handling large quantities of powder outside of a fume hood.Follow institutional guidelines for respirator use, which includes training and fit-testing.[3][8]Minimizes inhalation of fine dust particles. Engineering controls like fume hoods are the primary method to control inhalation exposure.[9][10]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Weighing
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][9][10] Cover the work surface with disposable bench paper.[9]

  • Gather Materials : Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) before opening the chemical container.

  • Weighing :

    • To avoid fluctuations in balance readings caused by fume hood airflow, use a balance with an enclosure if precise measurements are needed.[9]

    • Keep the primary container as close to the balance as possible to minimize the travel distance of the powder.[9]

    • Use a spatula to transfer small increments of the powder to the weigh boat.[9] Avoid pouring directly from the bottle.[9]

    • Keep the container closed when not in use.[9]

Dissolving the Compound
  • Solvent Addition : In the fume hood, place the receiving flask containing a stir bar on a stir plate.

  • Transfer : Carefully add the weighed this compound to the solvent.

  • Mixing : Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating as appropriate for the specific protocol, ensuring adequate ventilation.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste :

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[10][11]

    • The container should have a secure lid and be labeled as "Hazardous Waste" with the full chemical name.[10][12]

  • Liquid Waste :

    • Unused solutions of this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.[10] For example, keep acidic and basic waste separate.

    • Never pour chemical waste down the sink.[11]

  • Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.

  • Waste Pickup :

    • Store waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.[13]

Emergency Procedures

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Prepare work area in fume hood A->B C Weigh the required amount of powder B->C D Dissolve in appropriate solvent C->D E Clean work area and equipment D->E F Segregate and label all waste E->F G Store waste in designated area F->G H Doff PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Response for Spills and Exposure

G cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Alert Alert personnel and evacuate area if necessary Spill->Alert Assess Assess spill size and hazard Alert->Assess SmallSpill Small Spill: Use spill kit to contain and absorb Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS/Emergency Services Assess->LargeSpill Major Cleanup Collect waste and decontaminate area SmallSpill->Cleanup Exposure Exposure Occurs Skin Skin Contact: Flush with water for 15+ min Exposure->Skin Eyes Eye Contact: Flush with eyewash for 15+ min Exposure->Eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation Medical Seek immediate medical attention Skin->Medical Eyes->Medical Inhalation->Medical

Caption: Emergency response plan for spills and personal exposure.

First Aid Measures
  • In case of skin contact : Immediately wash off with soap and plenty of water.[14] If irritation persists, consult a physician.[1][14]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][14][15]

  • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2][14]

  • If swallowed : Never give anything by mouth to an unconscious person.[14] Rinse mouth with water and consult a physician.[1]

Always have the Safety Data Sheet (or this guide if an SDS is unavailable) accessible when seeking medical attention.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclopentanamine hydrochloride
Reactant of Route 2
3,3-Difluorocyclopentanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.